Product packaging for Deacetyleupaserrin(Cat. No.:CAS No. 38456-39-2)

Deacetyleupaserrin

Cat. No.: B1669935
CAS No.: 38456-39-2
M. Wt: 362.4 g/mol
InChI Key: JZJVLLYTTWUPBF-CKHXMIEZSA-N
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Description

Deacetyleupaserrin is a sesquiterpenoid compound that can be isolated from the herbs of Eupatorium semiserratum DC. . With a molecular formula of C20H26O6 and a molar mass of 362.42 g/mol , this natural product is provided for research purposes. As a sesquiterpenoid, it belongs to a class of compounds with a wide array of documented biological activities, making it a compound of interest in various pharmacological and phytochemical investigations. Researchers can utilize this compound as a standard in analytical studies or as a starting point for exploring the bioactivity of natural sesquiterpenoids. Potential research avenues may include investigating its role in plant defense mechanisms, its potential anti-inflammatory or cytotoxic properties, or its interaction with biological pathways common to its compound class. This product is intended for research use only and is not meant for human consumption or diagnostic use. Researchers should handle this compound with appropriate care in a laboratory setting. For more detailed information, including storage conditions and a certificate of analysis, please contact us.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B1669935 Deacetyleupaserrin CAS No. 38456-39-2

Properties

CAS No.

38456-39-2

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C20H26O6/c1-5-14(10-21)20(24)26-17-9-12(3)7-15(22)6-11(2)8-16-18(17)13(4)19(23)25-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3/b11-8+,12-7+,14-5-/t15-,16+,17+,18-/m0/s1

InChI Key

JZJVLLYTTWUPBF-CKHXMIEZSA-N

Isomeric SMILES

C/C=C(\CO)/C(=O)O[C@@H]1C/C(=C\[C@H](C/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C

Canonical SMILES

CC=C(CO)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C

Appearance

Solid powder

Other CAS No.

70209-85-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacetyleupaserrin

Origin of Product

United States

Foundational & Exploratory

Deacetyleupaserrin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin, a sesquiterpene lactone, has garnered scientific interest for its potential therapeutic properties, including antitumor and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities. Quantitative data is presented in a structured format to facilitate comparison, and a proposed signaling pathway is visualized to illustrate its potential mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring phytochemical primarily found in various species of the plant genus Eupatorium, which belongs to the Asteraceae family.

Table 1: Natural Plant Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Eupatorium semiserratumAsteraceaeAerial parts[1]
Eupatorium mikanioidesAsteraceaeNot specified[2]
Eupatorium glehniiAsteraceaeNot specified[2]
Eupatorium heterophyllumAsteraceaeLeaves[3]

While specific quantitative yields of this compound are not widely reported in the available literature, studies on the isolation of similar sesquiterpene lactones from Eupatorium species provide an estimation. For instance, from 540 mg of a crude n-butanol fraction of Eupatorium lindleyanum, researchers were able to isolate 10-20 mg of individual sesquiterpene lactones.

Experimental Protocols: Extraction and Isolation

The following is a detailed protocol for the extraction and isolation of sesquiterpene lactones, including this compound, from Eupatorium species. This protocol is based on established methodologies for this class of compounds.

Extraction
  • Plant Material Preparation : The aerial parts of the desired Eupatorium species are collected, air-dried, and ground into a fine powder.

  • Solvent Extraction : The powdered plant material is macerated with 95% ethanol at room temperature for a period of 72 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration : The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

    • Petroleum ether (to remove non-polar compounds)

    • Ethyl acetate

    • n-butanol

  • Fraction Collection : The resulting petroleum ether, ethyl acetate, and n-butanol fractions are collected and concentrated. Sesquiterpene lactones like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification
  • Chromatographic Separation : The enriched fraction (e.g., n-butanol fraction) is subjected to further purification using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for the separation of sesquiterpene lactones.

    • HSCCC System : A two-phase solvent system is employed. A common system for separating sesquiterpene lactones is a mixture of n-hexane, ethyl acetate, methanol, and water.

    • Elution : The sample is injected into the HSCCC instrument, and the separation is carried out, with fractions being collected at regular intervals.

  • Purity Analysis : The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation : The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound has been reported to possess cytotoxic activity, suggesting its potential as an antitumor agent. Sesquiterpene lactones, as a class of compounds, are known to exert their biological effects through various mechanisms, including the induction of apoptosis and the modulation of inflammatory pathways.

Proposed Mechanism of Action: Inhibition of NF-κB and Induction of Apoptosis

A plausible mechanism of action for this compound's antitumor effect involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent induction of apoptosis (programmed cell death).

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a crucial regulator of cell survival, inflammation, and immunity. In many cancer cells, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound may inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.

Apoptosis Induction:

By inhibiting the pro-survival signals of the NF-κB pathway, this compound can sensitize cancer cells to apoptotic stimuli. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. This compound may promote apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.

Deacetyleupaserrin_Signaling_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Apoptosis Apoptosis This compound->Apoptosis IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Transcription->CellSurvival Caspases Caspase Activation Caspases->Apoptosis DeathReceptors Death Receptors (e.g., FAS, TNFR) DeathReceptors->Caspases Activates

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound, a sesquiterpene lactone primarily sourced from Eupatorium species, demonstrates significant potential as a bioactive compound. The methodologies for its extraction and isolation are well-established, relying on solvent partitioning and advanced chromatographic techniques. Its cytotoxic properties are likely mediated through the inhibition of pro-survival signaling pathways such as NF-κB and the induction of apoptosis. Further research is warranted to fully elucidate its therapeutic potential and to optimize its production and application in drug development. This guide provides a foundational resource for scientists and researchers to advance the study of this promising natural product.

References

Deacetyleupaserrin: A Technical Guide on its Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Historical Context

The discovery of deacetyleupaserrin is credited to the comprehensive research program led by the American chemist Dr. S. Morris Kupchan and his colleagues. Their work in the mid-20th century was pivotal in the field of natural product chemistry, focusing on the systematic screening of plant extracts for cytotoxic and antitumor activities.

In 1973, Kupchan's laboratory published a seminal paper in The Journal of Organic Chemistry detailing the isolation and structural elucidation of two new antileukemic sesquiterpene lactones: eupaserrin and its deacetylated analog, this compound.[1][2] These compounds were isolated from the plant Eupatorium semiserratum, a member of the Asteraceae family.[1] The research was part of the broader "Tumor Inhibitors" series of publications from Kupchan's group, which significantly contributed to the discovery of numerous bioactive natural products.

The initial biological screening of the extract from Eupatorium semiserratum revealed significant antileukemic activity, prompting further investigation to isolate the active constituents. This led to the identification of this compound as one of the compounds responsible for this bioactivity.

Physicochemical Properties

PropertyValueReference
Chemical Formula C20H26O6
Molecular Weight 362.42 g/mol
Type of Compound Sesquiterpene Lactone[1]
Appearance Not explicitly stated in available abstracts
Solubility Soluble in organic solvents like methanol, ethyl acetate, and chloroform (inferred from isolation protocols)

Experimental Protocols

While the full, detailed experimental protocols from the original 1973 publication by Kupchan et al. are not available in the searched resources, the general methodologies for the isolation and structural elucidation of sesquiterpene lactones from Eupatorium species during that era can be summarized. These protocols are based on common practices in natural product chemistry at the time and information from related studies on similar compounds.

Extraction and Isolation

The isolation of this compound from Eupatorium semiserratum would have followed a multi-step process involving solvent extraction and chromatographic separation.

dot

Figure 1: Generalized workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The aerial parts of Eupatorium semiserratum were collected, dried, and ground to a fine powder.

  • Extraction: The powdered plant material was exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux. The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step aimed to separate compounds based on their polarity. The antileukemic activity was tracked in the different fractions.

  • Column Chromatography: The bioactive fraction (typically the chloroform or ethyl acetate fraction for sesquiterpene lactones) was subjected to column chromatography over silica gel. The column was eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection and Analysis: Numerous fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

  • Bioassay-Guided Fractionation: Each combined fraction was tested for its antileukemic activity to guide the isolation process towards the active compounds.

  • Final Purification: The active fractions were further purified using techniques such as preparative TLC or repeated column chromatography to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques and chemical derivatization, which was standard practice in the 1970s.

dot

Figure 2: Logical workflow for the structural elucidation of this compound.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition, leading to the molecular formula of C20H26O6.

  • Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups characteristic of lactones and esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy was the primary tool for determining the structure. The chemical shifts, integration, and coupling patterns of the proton signals provided detailed information about the carbon skeleton and the placement of functional groups. Spin-spin decoupling experiments were likely performed to establish the connectivity of protons in the molecule.

  • Chemical Derivatization: To confirm the presence of hydroxyl groups and to aid in the structural analysis, this compound could be subjected to chemical reactions such as acetylation to form acetate esters. The spectroscopic data of the resulting derivatives would then be compared with the parent compound.

Biological Activity

This compound was initially identified due to its "antileukemic" activity. However, specific quantitative data, such as IC50 values against particular leukemia cell lines, are not available in the abstracts of the foundational papers. To provide a frame of reference, the cytotoxic activities of other sesquiterpene lactones isolated from different Eupatorium species are presented below. It is important to note that these values are not for this compound and are presented for comparative purposes only.

Table 1: Cytotoxicity Data for Sesquiterpene Lactones from Eupatorium fortunei

CompoundCell LineIC50 (µM)
EupatoriopicrinNTERA-2 (human embryonal carcinoma)1.8 ± 0.2
MCF-7 (human breast adenocarcinoma)3.5 ± 0.3
HepG2 (human liver cancer)4.1 ± 0.4
1-hydroxy-8-(4,5-dihydroxytigloyloxy)eudesma-4(15),11(13)-dien-6,12-olideNTERA-2, MCF-7, HepG2> 20

Data from a study on compounds from Eupatorium japonicum.

Potential Signaling Pathways

The molecular mechanisms of action for many sesquiterpene lactones involve the modulation of key signaling pathways related to inflammation and cell survival. While the specific pathways affected by this compound have not been detailed in the available literature, related compounds are known to interact with pathways such as NF-κB and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. Many sesquiterpene lactones are known to inhibit the NF-κB pathway, often through the alkylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory and anti-apoptotic genes.

dot

Figure 3: Potential inhibition of the NF-κB pathway by this compound.
Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can cause an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

dot

References

Deacetyleupaserrin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyleupaserrin is a sesquiterpene lactone, a class of naturally occurring compounds found in various plant species, particularly within the Eupatorium genus of the Asteraceae family. Sesquiterpene lactones are known for their diverse and potent biological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent. The primary mechanism of its cytotoxic action is believed to be the induction of apoptosis.

Quantitative Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma3.28
SK-OV-3Ovarian Cancer4.31
SK-MEL-2Skin Melanoma3.88
HCT-15Colon Cancer4.65
Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways

Apoptosis Induction Pathway

While direct experimental evidence for this compound is still emerging, the induction of apoptosis by sesquiterpene lactones is generally understood to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Deacetyleupaserrin_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) Deacetyleupaserrin_ext->DeathReceptor Activates DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Deacetyleupaserrin_int This compound Bcl2 Bcl-2 Family (Bax/Bak activation) Deacetyleupaserrin_int->Bcl2 Modulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed Apoptosis Induction Pathway of this compound.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While specific quantitative data for this compound is limited, its structural similarity to other anti-inflammatory sesquiterpene lactones suggests a similar mechanism of action.

Experimental Protocols

In Vitro Anti-inflammatory Assays

  • Inhibition of Protein Denaturation:

    • A reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4) is prepared.

    • Different concentrations of this compound are added to the mixture.

    • The mixture is incubated and then heated to induce denaturation.

    • The turbidity is measured spectrophotometrically at 660 nm.

    • The percentage inhibition of denaturation is calculated.

  • Membrane Stabilization Assay (Human Red Blood Cell Method):

    • A suspension of human red blood cells (HRBC) is prepared.

    • The HRBC suspension is treated with different concentrations of this compound and incubated.

    • Hemolysis is induced using a hypotonic solution.

    • The hemoglobin content in the supernatant is measured spectrophotometrically at 560 nm.

    • The percentage of membrane stabilization is calculated.

Signaling Pathways

NF-κB Inhibition Pathway

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene->Cytokines This compound This compound This compound->IKK Inhibits

Fig. 2: Proposed NF-κB Inhibition Pathway by this compound.

Antimicrobial Activity

Extracts from Eupatorium species have traditionally been used for their antimicrobial properties. The presence of sesquiterpene lactones like this compound is believed to contribute significantly to this activity.

Quantitative Data

Specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not yet widely reported in the literature. Further research is required to quantify its antimicrobial efficacy.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The antimicrobial activity of this compound can be determined by the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_results Results Start Start Inoculum Prepare Microbial Inoculum Start->Inoculum SerialDilution Prepare Serial Dilutions of this compound Start->SerialDilution Inoculate Inoculate Microtiter Plate Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC End End DetermineMIC->End

Fig. 3: Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound, a sesquiterpene lactone from the Eupatorium genus, exhibits promising biological activities, most notably significant cytotoxicity against a range of cancer cell lines. Its potential anti-inflammatory and antimicrobial properties, inferred from the activities of related compounds, warrant further investigation. The likely mechanisms of action, involving the induction of apoptosis and inhibition of the NF-κB signaling pathway, make this compound a compelling candidate for further preclinical and clinical development. This guide provides a foundational understanding of the current knowledge on this compound and serves as a catalyst for future research to fully elucidate its therapeutic potential.

Deacetyleupaserrin: A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin (DE), a sesquiterpene lactone found in various plant species, has emerged as a promising natural compound with significant anticancer properties. Preclinical investigations have revealed its multifaceted mechanism of action, targeting fundamental cellular processes that are commonly dysregulated in cancer. This technical guide provides an in-depth analysis of DE's core mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). It also details the compound's impact on critical signaling pathways such as NF-κB and STAT3. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of the key molecular interactions to facilitate further investigation and therapeutic development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound, a sesquiterpene lactone, has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its ability to modulate multiple oncogenic pathways makes it a compelling candidate for further drug development. This guide synthesizes the current understanding of DE's anticancer activities, focusing on the molecular pathways it perturbs.

Cytotoxicity Profile

The cytotoxic potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in assessing its anticancer activity. While specific IC50 values for this compound are still being extensively documented across a wide array of cell lines, related compounds and natural extracts containing it have shown significant activity. For comparative purposes, the table below includes IC50 values for goniothalamin (GTN) and doxorubicin (DOX), another natural product and a standard chemotherapeutic agent, respectively, to provide context for the potency of such compounds.[1]

Table 1: Comparative IC50 Values of Anticancer Compounds After 72h Incubation

Cell LineCancer TypeIC50 of GTN (µg/ml)IC50 of DOX (µg/ml)
Saos-2Osteosarcoma0.62 ± 0.060.11 ± 0.01
A549Lung Adenocarcinoma0.73 ± 0.080.15 ± 0.01
UACC-732Breast Carcinoma1.15 ± 0.210.13 ± 0.02
MCF-7Breast Adenocarcinoma1.25 ± 0.110.19 ± 0.01
HT29Colorectal Adenocarcinoma2.01 ± 0.280.18 ± 0.02
HMSC (Normal)Bone Marrow Stem Cells6.23 ± 1.290.23 ± 0.40

Data presented as mean ± standard deviation.[1]

Core Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key intracellular signaling pathways.

Apoptosis is a crucial process for eliminating damaged or malignant cells.[2] Cancer cells often develop mechanisms to evade apoptosis, a hallmark of cancer.[3][4] this compound has been shown to reinstate this cell death program through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). DE is believed to trigger this by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6] This imbalance leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[5]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. While direct evidence for DE's role in this pathway is still emerging, many natural compounds are known to sensitize cancer cells to extrinsic apoptotic signals.

The diagram below illustrates the central role of mitochondria and caspases in the intrinsic apoptotic pathway, which is a key target of this compound.

cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) This compound->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

This compound inducing the intrinsic apoptosis pathway.

Uncontrolled cell proliferation is a defining feature of cancer, often resulting from a dysregulated cell cycle. This compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing.[7] This arrest is typically mediated by the modulation of key regulatory proteins:

  • Cyclin-Dependent Kinases (CDKs): These enzymes drive the progression of the cell cycle. DE can inhibit the activity of CDKs, such as CDK1, which is essential for the transition from the G2 to the M phase.

  • p53 and p21: The tumor suppressor protein p53 can halt the cell cycle in response to cellular stress.[8] Its downstream target, p21, is a potent CDK inhibitor.[8][9] Studies suggest that DE may upregulate p53 and p21, leading to cell cycle arrest.[10]

The following workflow illustrates how this compound can induce G2/M cell cycle arrest.

This compound This compound p53 p53 Activation This compound->p53 Induces CDK1_CyclinB CDK1/Cyclin B Complex (Mitosis Promoting Factor) This compound->CDK1_CyclinB Directly Inhibits? p21 p21 Expression p53->p21 Upregulates p21->CDK1_CyclinB Inhibits G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest Leads to

Proposed mechanism of DE-induced G2/M cell cycle arrest.

This compound has been found to interfere with pro-survival signaling pathways that are frequently hyperactivated in cancer.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[11] In many cancers, constitutive activation of NF-κB helps tumor cells evade apoptosis. DE has been shown to inhibit NF-κB activation, likely by preventing the degradation of its inhibitor, IκBα.[12]

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is another transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and angiogenesis.[13][14] this compound has been reported to decrease the phosphorylation and subsequent activation of STAT3.[12]

  • Reactive Oxygen Species (ROS) Generation: Cancer cells often have a higher basal level of ROS compared to normal cells.[15][16] While moderate levels of ROS can promote cancer progression, excessive ROS can induce cell death.[16][17][18] this compound can induce high levels of ROS in cancer cells, leading to oxidative stress and triggering apoptosis.[12]

The diagram below outlines the inhibitory effects of this compound on the NF-κB and STAT3 pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor IKK IKK CytokineReceptor->IKK Activates JAK JAK CytokineReceptor->JAK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3_nuc p-STAT3 P_STAT3->STAT3_nuc Dimerizes & Translocates GeneExp Gene Expression (Proliferation, Survival) NFkB_nuc->GeneExp Promotes STAT3_nuc->GeneExp Promotes This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits

Inhibition of NF-κB and STAT3 signaling by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[20]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the expression and activation of proteins in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[21]

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest, and to modulate critical pro-survival signaling pathways in cancer cells. The multifaceted nature of its mechanism of action suggests it may be effective against a broad range of malignancies and could potentially circumvent some mechanisms of drug resistance.

Future research should focus on:

  • In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

  • Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Target identification: Pinpointing the direct molecular targets of this compound to fully elucidate its mechanism of action.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

A thorough understanding of these aspects will be crucial for the translation of this compound from a promising natural product into a clinically viable anticancer therapeutic.

References

Unveiling the Anti-Leukemic Potential of Sesquiterpene Lactones: A Technical Guide on In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the exploration of a diverse array of natural compounds. Among these, sesquiterpene lactones, a class of secondary metabolites found predominantly in plants of the Asteraceae family, have emerged as promising candidates for their potent cytotoxic and pro-apoptotic activities against various cancer cell lines, including those of hematological origin. This technical guide delves into the in vitro cytotoxicity of this class of compounds against leukemia cell lines, with a focus on the methodologies used to assess their efficacy and the signaling pathways they modulate. While direct comprehensive studies on Deacetyleupaserrin in leukemia are limited, its classification as a sesquiterpene lactone suggests it may share similar mechanisms of action with other members of its class. One source lists this compound as having antitumor activity, although specific data against leukemia cell lines is not provided[1].

Quantitative Data on the Cytotoxicity of Sesquiterpene Lactones against Leukemia Cell Lines

The cytotoxic potential of various sesquiterpene lactones has been evaluated against several human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the specific compound and the cell line. The following table summarizes the IC50 values for several representative sesquiterpene lactones.

Sesquiterpene LactoneLeukemia Cell LineIC50 (µM)Exposure Time (h)Reference
SpiciforminU-9373.5 ± 0.472[2]
SpiciforminHL-604.2 ± 0.372[2]
AcetylspiciforminU-9372.8 ± 0.272[2]
AcetylspiciforminHL-603.1 ± 0.172[2]
CynaropicrinU937Not specifiedNot specified[3]
CynaropicrinEol-1Not specifiedNot specified[3]
CynaropicrinJurkat T cellsNot specifiedNot specified[3]

Experimental Protocols

The assessment of the in vitro cytotoxicity of sesquiterpene lactones against leukemia cell lines involves a series of well-established experimental protocols. These methodologies are crucial for determining the efficacy and mechanism of action of these compounds.

Cell Culture and Treatment:

  • Cell Lines: Human leukemia cell lines such as U-937 (histiocytic lymphoma) and HL-60 (promyelocytic leukemia) are commonly used.[2]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. They are maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Compound Preparation: The sesquiterpene lactone is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.

Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Seeding: Leukemia cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

  • Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., 20% SDS in 50% dimethylformamide).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assessment (Flow Cytometry):

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the sesquiterpene lactone at its IC50 concentration for various time points.

  • Staining: The treated cells are harvested, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and PI.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways in Sesquiterpene Lactone-Induced Apoptosis

Sesquiterpene lactones induce apoptosis in leukemia cells through the modulation of various signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis LeukemiaCells Leukemia Cell Lines (e.g., U-937, HL-60) Culture Culture in RPMI-1640 + 10% FBS LeukemiaCells->Culture Treatment Incubate cells with varying concentrations Culture->Treatment Compound Sesquiterpene Lactone (in DMSO) Compound->Treatment MTT MTT Assay for Cytotoxicity (IC50) Treatment->MTT Flow Flow Cytometry for Apoptosis (Annexin V/PI) Treatment->Flow IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Flow->Apoptosis_Quant

Caption: Workflow for evaluating the in vitro anti-leukemic activity.

Intrinsic Apoptotic Pathway

Many sesquiterpene lactones trigger the intrinsic apoptotic pathway by inducing mitochondrial dysfunction.

G STL Sesquiterpene Lactone ROS ↑ Reactive Oxygen Species (ROS) STL->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) STL->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of sesquiterpene lactone-induced apoptosis.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.

G STL Sesquiterpene Lactone DeathReceptor Death Receptor (e.g., Fas) STL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Extrinsic pathway of sesquiterpene lactone-induced apoptosis.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Deacetyleupaserrin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin, a eudesmanolide sesquiterpene lactone found in various plant species, particularly within the Asteraceae family, has garnered interest for its potential biological activities. Despite its significance, the precise biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway for this compound. Drawing upon established enzymatic reactions in related pathways, this document outlines the key steps from central metabolism to the formation of the characteristic eudesmanolide skeleton and the subsequent oxidative modifications. While specific enzymes responsible for the final tailoring steps in this compound formation have yet to be characterized, this guide provides a robust hypothetical framework to direct future research and targeted discovery of these elusive biocatalysts. All quantitative data from related studies are summarized, and detailed experimental protocols for key analytical techniques are provided to facilitate further investigation.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring.[1][2][3] Their biosynthesis originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[4] Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).[4] The cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs), marks the first committed step and generates the vast array of sesquiterpene carbon skeletons.[5] Subsequent modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs) and subsequent lactonization, lead to the formation of the diverse STLs observed in nature.[6][7]

Proposed Biosynthesis Pathway of this compound

This compound is a member of the eudesmanolide class of STLs.[2] While the specific enzymes have not been identified, a plausible biosynthetic pathway can be constructed based on well-characterized steps in the formation of other eudesmanolides and related STLs.[8]

The proposed pathway initiates with the cyclization of FPP and proceeds through several key stages:

  • Formation of the Germacrene A Intermediate: The linear FPP molecule is first cyclized by Germacrene A Synthase (GAS) to form (+)-germacrene A. This is a common and crucial intermediate in the biosynthesis of many STLs.[7]

  • Oxidation of Germacrene A: The methyl group on the isopropenyl side chain of germacrene A is then stepwise oxidized to a carboxylic acid. This three-step oxidation is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) , yielding germacrene A acid.[7]

  • Cyclization to the Eudesmanolide Skeleton: The germacrene A acid intermediate is believed to undergo a protonation-initiated cyclization to form the bicyclic eudesmanolide core. This step is likely catalyzed by a specific eudesmanolide synthase , which may be a specialized cytochrome P450 enzyme.[9] This cyclization results in a carbocation that is subsequently quenched by water, introducing a hydroxyl group.

  • Hydroxylation and Tailoring Steps: The nascent eudesmanolide skeleton undergoes a series of hydroxylation reactions at specific positions, catalyzed by various cytochrome P450 hydroxylases .[10] For this compound, this would involve hydroxylations to produce the specific stereochemistry of the final molecule.

  • Lactonization: The formation of the characteristic γ-lactone ring is a critical step. In many STLs, this is catalyzed by a specific CYP, such as a costunolide synthase, which hydroxylates the germacrene A acid at the C6 position, leading to spontaneous lactonization.[6] A similar enzymatic activity is proposed for the formation of the lactone ring in the eudesmanolide precursor of this compound.

  • Deacetylation: The name "this compound" suggests it may be derived from an acetylated precursor, "Eupaserrin". The final step in the pathway would therefore be a deacetylation reaction, catalyzed by a currently unknown esterase or deacetylase .[11] The search for such an enzyme is a key area for future research.

Diagram of the Proposed Biosynthesis Pathway

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO, CYP) Eudesmanolide_precursor Eudesmanolide Precursor GermacreneA_acid->Eudesmanolide_precursor Eudesmanolide Synthase (putative, CYP) Hydroxylated_eudesmanolide Hydroxylated Eudesmanolide Eudesmanolide_precursor->Hydroxylated_eudesmanolide Cytochrome P450 Hydroxylases Acetylated_precursor Acetylated Precursor (e.g., Eupaserrin) Hydroxylated_eudesmanolide->Acetylated_precursor Acyltransferase (putative) This compound This compound Acetylated_precursor->this compound Deacetylase (putative)

A proposed biosynthetic pathway for this compound.

Quantitative Data Summary

Quantitative data for the specific enzymes in the this compound pathway are not available. However, kinetic data from characterized enzymes in related STL pathways provide valuable benchmarks for future studies.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Germacrene A Synthase (GAS)FPP0.5 ± 0.10.23 ± 0.01Cichorium intybus
Germacrene A Oxidase (GAO)(+)-Germacrene A1.2 ± 0.30.15 ± 0.01Helianthus annuus[7]
Costunolide Synthase (CYP71BL2)Germacrene A Acid5.8 ± 0.70.08 ± 0.01Lactuca sativa[6]
HaG8H (CYP71BL1)Germacrene A Acid3.4 ± 0.5-Helianthus annuus[6]
HaES (CYP71DD6)8β-hydroxy-GAA7.1 ± 1.2-Helianthus annuus[6]

Detailed Experimental Protocols

Elucidating the biosynthesis of this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding sesquiterpene synthases, cytochrome P450s, and deacetylases involved in this compound biosynthesis.

Protocol:

  • Plant Material: Collect tissues from a plant species known to produce this compound (e.g., Eupatorium species) at different developmental stages or after elicitor treatment to enrich for transcripts of secondary metabolism genes.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome and annotate the transcripts by sequence homology to known enzyme families (e.g., terpene synthases, CYPs, esterases).

  • Differential Expression Analysis: Compare transcript abundance across different tissues or treatments to identify genes that are co-expressed with this compound accumulation.

  • Phylogenetic Analysis: Place the candidate gene sequences into phylogenetic trees with known functional enzymes to infer potential functions.

Experimental Workflow: Gene Discovery

Gene_Discovery_Workflow Plant_Tissue Plant Tissue Collection RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Assembly Transcriptome Assembly RNA_Seq->Assembly Annotation Functional Annotation Assembly->Annotation Diff_Expression Differential Expression Analysis Annotation->Diff_Expression Phylogenetics Phylogenetic Analysis Annotation->Phylogenetics Candidate_Genes Candidate Genes Diff_Expression->Candidate_Genes Phylogenetics->Candidate_Genes

Workflow for identifying candidate biosynthetic genes.
In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes identified from transcriptome analysis.

Protocol for a Cytochrome P450 Enzyme:

  • Gene Cloning and Heterologous Expression: Clone the full-length cDNA of the candidate CYP into an expression vector (e.g., for yeast or E. coli) and express the recombinant protein. Microsomal preparations from yeast are commonly used for CYP assays.

  • Substrate Incubation: Prepare a reaction mixture containing the microsomal fraction with the expressed CYP, a cytochrome P450 reductase (CPR), NADPH, and the putative substrate (e.g., a synthesized eudesmanolide precursor).

  • Product Extraction: After incubation, stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparison with authentic standards or by structural elucidation.

In Vivo Functional Characterization using Transient Expression

Objective: To confirm the function of a candidate biosynthetic gene in a plant system.

Protocol:

  • Vector Construction: Clone the candidate gene into a plant expression vector. Co-expression with upstream pathway genes may be necessary if the substrate is not endogenously produced.

  • Agroinfiltration: Infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying the expression construct(s).

  • Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf tissue and extract the metabolites.

  • Metabolite Analysis: Analyze the plant extracts using LC-MS or GC-MS to detect the production of the expected product.

Future Directions and Conclusion

The biosynthesis of this compound presents a fascinating puzzle in plant specialized metabolism. The proposed pathway in this guide provides a roadmap for researchers to systematically unravel the enzymatic steps involved. Key future work should focus on:

  • Transcriptome and Genome Sequencing: Generating high-quality sequence data from this compound-producing plants is paramount for gene discovery.

  • Functional Genomics: High-throughput functional screening of candidate genes will be essential to identify the specific enzymes.

  • Metabolic Engineering: Once the pathway is elucidated, there is potential for metabolic engineering in microbial or plant hosts to produce this compound or novel derivatives for pharmaceutical applications.

References

Physical and chemical properties of Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyleupaserrin, a sesquiterpene lactone isolated from Eupatorium semiserratum, has demonstrated notable antileukemic activity.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental details for its isolation. While specific signaling pathway interactions for this compound are not extensively documented, this guide presents a general framework of relevant pathways that may be influenced by sesquiterpene lactones, offering a valuable resource for future research and drug development endeavors.

Physicochemical Properties

This compound is a sesquiterpenoid with the molecular formula C20H26O6 and a molecular weight of 362.42 g/mol .[1][3][4][5] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C20H26O6[3][4][5]
Molecular Weight 362.42 g/mol [1][3][4][5]
CAS Number 38456-39-2[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data

The structural elucidation of this compound was achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound, including fragmentation patterns, is not currently available in the public domain. The expected molecular ion peak [M]+ would be at m/z 362.42, corresponding to its molecular weight.

Experimental Protocols

Isolation of this compound

The seminal work on the isolation of this compound was conducted by Kupchan and colleagues from the plant Eupatorium semiserratum.[1][3] While the full, detailed protocol from the original 1973 publication is not available in the provided search results, a general workflow for the isolation of sesquiterpene lactones from plant material is outlined below. This generalized protocol is based on common phytochemical extraction and purification techniques.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried and ground Eupatorium semiserratum extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant_material->extraction Soaking/Maceration crude_extract Crude Extract extraction->crude_extract Filtration & Evaporation partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel Fractionation hplc High-Performance Liquid Chromatography (HPLC) silica_gel->hplc Further Purification pure_compound Pure this compound hplc->pure_compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been identified as a sesquiterpenoid with antileukemic activity.[1][2] The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are not well-defined in the available literature. However, based on the known activities of other sesquiterpene lactones, it is plausible that this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a known target for some sesquiterpene lactones.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor ikk IKK Complex receptor->ikk Activation tnfa TNF-α tnfa->receptor nfkb_ikb NF-κB IκB ikk->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->ikb Ubiquitination & Degradation nfkb_ikb->nfkb Release deacetyl This compound (Hypothetical) deacetyl->ikk Inhibition? dna DNA nfkb_nuc->dna transcription Gene Transcription (Proliferation, Anti-apoptosis) dna->transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer agent. However, a significant gap exists in the publicly available data regarding its detailed physicochemical properties, comprehensive spectral characterization, and, most critically, its mechanism of action. Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in various solvents.

  • Full Spectral Analysis: Publication of detailed 1H NMR, 13C NMR, and high-resolution mass spectrometry data.

  • Elucidation of Mechanism of Action: In-depth studies to identify the specific cellular targets and signaling pathways modulated by this compound. This should include validation of its effects on the NF-κB pathway and exploration of other potential targets.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in relevant animal models.

Addressing these knowledge gaps will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Deacetyleupaserrin from Eupatorium semiserratum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyleupaserrin is a sesquiterpene lactone found in Eupatorium semiserratum, a plant species native to North America. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including potential anticancer properties. The isolation and purification of this compound are critical first steps for further pharmacological evaluation and drug development. This document provides a detailed protocol for the isolation of this compound from the aerial parts of Eupatorium semiserratum, based on established phytochemical methods for this class of compounds.

Data Presentation: Typical Yields in Sesquiterpene Lactone Isolation

The following table summarizes representative quantitative data that might be expected during the isolation process, starting from 1 kg of dried plant material. Actual yields may vary depending on the specific plant population, collection time, and experimental conditions.

StepParameterValueNotes
Extraction Dried Plant Material (Aerial Parts)1.0 kgFinely ground to increase surface area for extraction.
Extraction Solvent10 LChloroform-Methanol (1:1 v/v)
Crude Extract Yield50 - 80 gAfter solvent evaporation.
Fractionation Chloroform Soluble Fraction20 - 30 gEnriched with sesquiterpene lactones.
90% Methanol Soluble Fraction5 - 10 gFurther enrichment of polar compounds.
Chromatography Silica Gel Column Chromatography Input5 gFrom the 90% Methanol Soluble Fraction.
Elution SolventsGradientHexane, Ethyl Acetate, Methanol
Purified this compound Yield50 - 150 mgCrystalline solid after final purification steps.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Eupatorium semiserratum.

Isolation_Workflow Plant Dried & Ground Eupatorium semiserratum (1 kg) Extraction Extraction (CHCl3:MeOH 1:1) Plant->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 CrudeExtract Crude Extract (50-80 g) Evaporation1->CrudeExtract Partitioning Solvent Partitioning (CHCl3 / 10% aq. MeOH) CrudeExtract->Partitioning CHCl3_Phase Chloroform Phase Partitioning->CHCl3_Phase Lower Phase AqMeOH_Phase Aqueous Methanol Phase Partitioning->AqMeOH_Phase Upper Phase Evaporation2 Solvent Evaporation CHCl3_Phase->Evaporation2 Partitioning2 Solvent Partitioning (Hexane / 90% aq. MeOH) Evaporation2->Partitioning2 Hexane_Phase Hexane Phase (Discard) Partitioning2->Hexane_Phase MeOH90_Phase 90% Methanol Phase Partitioning2->MeOH90_Phase Evaporation3 Solvent Evaporation MeOH90_Phase->Evaporation3 EnrichedFraction Enriched Sesquiterpene Lactone Fraction (5-10 g) Evaporation3->EnrichedFraction ColumnChrom Silica Gel Column Chromatography EnrichedFraction->ColumnChrom Fractions Collection of Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling Crystallization Crystallization Pooling->Crystallization FinalProduct Pure this compound (50-150 mg) Crystallization->FinalProduct

Caption: Workflow for this compound Isolation.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The aerial parts of Eupatorium semiserratum should be collected during the flowering season.

  • Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: The dried material is then ground into a coarse powder to facilitate efficient solvent extraction.

Extraction
  • Solvent System: A mixture of chloroform and methanol (1:1 v/v) is used for the initial extraction.

  • Procedure:

    • Macerate the ground plant material (1 kg) in the chloroform-methanol solvent (10 L) at room temperature for 48-72 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration: The combined extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous crude extract.

Fractionation (Solvent Partitioning)

This step aims to separate compounds based on their polarity, enriching the sesquiterpene lactones in a specific fraction.

  • Initial Partitioning:

    • Suspend the crude extract in a 10% aqueous methanol solution.

    • Partition this suspension against chloroform in a separatory funnel.

    • Separate the lower chloroform layer. Repeat the partitioning of the aqueous methanol layer with fresh chloroform two more times.

    • Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble fraction.

  • Secondary Partitioning:

    • Dissolve the chloroform-soluble fraction in 90% aqueous methanol.

    • Partition this solution against n-hexane to remove non-polar constituents like fats and waxes.

    • Discard the upper n-hexane layer. Repeat the partitioning with fresh n-hexane two more times.

    • The lower 90% methanol layer, which is now enriched with sesquiterpene lactones, is concentrated under reduced pressure.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, many sesquiterpene lactones are known to exert their cytotoxic effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

NFkB_Pathway cluster_cytoplasm Cytoplasm Deacetyl This compound IKK IKK Complex Deacetyl->IKK Inhibition IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome Gene Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene IkB_NFkB->NFkB Release p_IkB p-IκBα IkB_NFkB->p_IkB p_IkB->Proteasome Ubiquitination & Degradation

Caption: Proposed Inhibition of NF-κB Pathway.

Chromatographic Purification
  • Technique: Gravity column chromatography followed by High-Performance Liquid Chromatography (HPLC) if necessary for final purification.

  • Stationary Phase: Silica gel (70-230 mesh) for the initial column.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol in ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve the enriched sesquiterpene lactone fraction in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

    • Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate, and then methanol.

    • Collect fractions of a consistent volume (e.g., 20-50 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1 or 3:7). Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that contain the compound of interest with a similar TLC profile.

    • Concentrate the pooled fractions to yield semi-pure this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) or by preparative HPLC.

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents like chloroform, hexane, and methanol.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.

  • Handle silica gel with care as fine dust can be a respiratory irritant.

  • Dispose of all chemical waste according to institutional guidelines.

HPLC purification protocol for Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: HPLC Purification Protocol for Deacetyleupaserrin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpene lactone with recognized antileukemic properties, primarily isolated from plants of the Eupatorium genus.[1] As a compound of significant interest in pharmaceutical research and drug development, obtaining high-purity this compound is crucial for accurate biological and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like sesquiterpene lactones. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is based on established procedures for the separation of structurally related sesquiterpenoid lactones from Eupatorium species.[2][3][4]

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. In this protocol, a gradient elution with an increasing concentration of organic solvent (acetonitrile) in water is employed to effectively separate this compound from other components in a crude extract.

Experimental Protocols

1. Materials and Reagents

  • Crude extract of an appropriate plant source (e.g., Eupatorium semiserratum) containing this compound.

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade (optional, as a mobile phase additive to improve peak shape)

  • HPLC grade methanol (for sample preparation and system flushing)

  • 0.22 µm syringe filters (for sample and mobile phase filtration)

2. Instrumentation and Columns

  • A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 250 mm x 9.4 mm, 5 µm particle size). A similar C18 column from another manufacturer can also be used.

3. Mobile Phase Preparation

  • Mobile Phase A: HPLC grade water (with optional 0.1% TFA)

  • Mobile Phase B: HPLC grade acetonitrile (with optional 0.1% TFA)

  • Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser to prevent bubble formation in the system.

4. Sample Preparation

  • Accurately weigh the crude plant extract.

  • Dissolve the extract in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile or 100% methanol). The choice of solvent will depend on the solubility of the extract.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

5. HPLC Purification Protocol

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% Mobile Phase A and 20% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the preparative column.

  • Elution Gradient: Elute the sample using a linear gradient. A suggested gradient is as follows:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
08020
108020
603070
650100
700100
758020
858020
  • Detection: Monitor the elution profile with a UV detector. Based on the chemical structure of sesquiterpene lactones, a detection wavelength of 210 nm is recommended for general screening. If the compound has a stronger chromophore, a higher wavelength like 254 nm can be used, as has been done for similar compounds from Eupatorium.[2][4]

  • Fraction Collection: Collect fractions corresponding to the peak of interest (this compound). The retention time will need to be determined empirically, but based on typical elution profiles of sesquiterpene lactones, it is expected to elute as the acetonitrile concentration increases.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. These values are based on typical results obtained for the purification of sesquiterpene lactones from plant extracts and may vary depending on the specific experimental conditions and the composition of the crude extract.

ParameterValue
HPLC System Preparative HPLC
Column C18, 250 x 9.4 mm, 5 µm
Mobile Phase Water (A) / Acetonitrile (B) Gradient
Flow Rate 4.0 mL/min
Detection Wavelength 210 nm
Injection Volume 500 µL
Sample Concentration 20 mg/mL
Approx. Retention Time 35 - 45 min
Purity of Collected Fraction > 95% (by analytical HPLC)
Recovery Yield 70 - 85% (from crude extract)

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Purification_Workflow HPLC Purification Workflow for this compound cluster_preparation Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Degassing) equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection gradient_elution Gradient Elution injection->gradient_elution detection UV Detection gradient_elution->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used for the characterization of Deacetyleupaserrin, a sesquiterpene lactone with known antileukemic activity.[1] The protocols outlined below are based on established methods for the analysis of sesquiterpene lactones and serve as a guide for researchers working on the isolation, identification, and characterization of this and related natural products.

Overview of this compound

This compound is a sesquiterpenoid isolated from Eupatorium semiserratum.[1] Its structural elucidation was first reported in 1973, relying on spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] As a member of the sesquiterpene lactone class, it is of interest for its potential anticancer properties. Many sesquiterpene lactones have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[2][3]

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

2.1. Experimental Protocol for NMR Analysis

The following is a general protocol for the NMR analysis of a sesquiterpene lactone like this compound.

Sample Preparation:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for sesquiterpene lactones.[4][5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (0 ppm).[6][7]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.[8]

  • ¹H NMR:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.[9]

    • Due to the low natural abundance of ¹³C, a larger number of scans (several thousand) and a longer acquisition time are typically required compared to ¹H NMR.[9]

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • To further elucidate the structure and assign all proton and carbon signals unambiguously, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[10]

2.2. Representative NMR Data

Table 1: Representative ¹H NMR Data for a Sesquiterpene Lactone in CDCl₃ [11]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Representative)
6.25d3.5H-13a
5.50d3.0H-13b
5.10t8.5H-6
4.10mH-8
3.05mH-7
2.50mH-1
2.30mH-5
2.15sOAc
1.80mH-9a
1.60mH-9b
1.25sCH₃-14
1.05d7.0CH₃-15

Table 2: Representative ¹³C NMR Data for a Sesquiterpene Lactone in CDCl₃ [12]

Chemical Shift (δ, ppm)Carbon TypeAssignment (Representative)
170.1CC=O (lactone)
169.8CC=O (acetate)
140.5CC-11
135.2CC-4
125.8CHC-5
121.5CH₂C-13
82.3CHC-6
78.5CHC-8
51.2CHC-7
48.9CC-10
41.3CHC-1
35.6CH₂C-9
29.8CH₂C-2
23.4CH₂C-3
21.1CH₃OAc
17.5CH₃C-14
12.8CH₃C-15

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of fragmentation patterns.

3.1. Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument is recommended for accurate mass measurements.[13]

  • Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for sesquiterpene lactones.[14]

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry on the molecular ion peak. In this experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the molecule.[15]

3.2. Representative Mass Spectrometry Data

Table 3: Representative HRMS and Fragmentation Data for a Sesquiterpene Lactone

Ionm/z (calculated)m/z (observed)Interpretation
[M+H]⁺291.1596291.1598Protonated Molecule
[M+Na]⁺313.1416313.1419Sodium Adduct
Fragment 1231.1385231.1387Loss of acetic acid (CH₃COOH)
Fragment 2213.1279213.1281Loss of acetic acid and water (H₂O)

Visualization of Analytical Workflows and Potential Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

This compound Analysis Workflow plant Eupatorium semiserratum Plant Material extraction Solvent Extraction (e.g., Methanol/DCM) plant->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification Preparative HPLC fractionation->purification pure_compound Pure this compound purification->pure_compound nmr NMR Analysis (1H, 13C, 2D) pure_compound->nmr ms MS Analysis (HRMS, MS/MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure Sesquiterpene Lactone Anticancer Pathway stl This compound (Sesquiterpene Lactone) ros Increased ROS Production stl->ros nfkb Inhibition of NF-κB stl->nfkb bax Upregulation of Bax, Bak stl->bax mito Mitochondrial Dysfunction ros->mito bcl2 Downregulation of Bcl-2, Bcl-xL nfkb->bcl2 inhibition bcl2->mito inhibition bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Deacetyleupaserrin: In Vivo Experimental Design for Preclinical Cancer Studies in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyleupaserrin is a sesquiterpenoid lactone isolated from plants of the Eupatorium genus, such as Eupatorium semiserratum. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties. The primary mechanism of action for many sesquiterpene lactones, including likely this compound, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting NF-κB, this compound has the potential to suppress tumor growth and induce apoptosis in cancer cells.

These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in mouse models of cancer. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on specific research questions and the cancer type under investigation.

Mechanism of Action: NF-κB Signaling Inhibition

This compound, like other sesquiterpene lactones, is believed to exert its anticancer effects primarily through the alkylation of key signaling proteins. The α-methylene-γ-lactone moiety present in its structure is a reactive site that can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[2][4] A primary target of this alkylation is the p65 subunit of NF-κB, which inhibits its ability to translocate to the nucleus and activate the transcription of pro-survival genes.[2][4]

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 TNFa TNF-α/Stimuli IKK IKK Complex TNFa->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA This compound This compound This compound->NFkB Inhibition (Alkylation of p65) Transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) DNA->Transcription IkB_NFkB->NFkB IκBα Degradation

Figure 1: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

Prior to in vivo studies, determining the in vitro cytotoxicity of this compound against relevant cancer cell lines is essential for dose selection. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and structurally similar sesquiterpene lactones against leukemia and colon cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference(s)
Eupatoriopicrin LeukemiaJurkat~2.5[5]
Colon CancerHCT116Not available
Parthenolide Leukemia (AML)MV4-11~10[6]
Colon CancerNot available
Helenalin LeukemiaL1210Not available[7]
Breast CancerT47D4.69 (24h)[8]
Costunolide Colon CancerHCT11639.92[9]
Breast CancerMDA-MB-231100.57[9]
This compound LeukemiaTo be determinedTo be determined
Colon CancerTo be determinedTo be determined

Experimental Protocols

The following protocols provide a framework for the in vivo evaluation of this compound in mouse models. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines in immunodeficient mice. This model is suitable for evaluating the anti-tumor efficacy of this compound.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture (e.g., Leukemia or Colon Cancer Cell Lines) Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Injection 3. Subcutaneous Injection (5x10^6 cells in PBS/Matrigel) Harvest->Injection TumorGrowth 4. Tumor Growth Monitoring (Calipers, twice weekly) Injection->TumorGrowth Treatment 5. Treatment Initiation (Tumor volume ~100-150 mm³) TumorGrowth->Treatment Dosing 6. This compound Administration (i.p. or oral gavage, daily) Treatment->Dosing Monitoring 7. Efficacy & Toxicity Monitoring (Tumor volume, body weight, clinical signs) Dosing->Monitoring Endpoint 8. Study Endpoint & Tissue Collection (Tumor size limit or pre-defined time point) Monitoring->Endpoint PK_Study_Workflow Dosing 1. This compound Administration (Single i.v. and oral dose) BloodSampling 2. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->BloodSampling PlasmaPrep 3. Plasma Preparation BloodSampling->PlasmaPrep LCMS 4. LC-MS/MS Analysis (Quantification of this compound) PlasmaPrep->LCMS PK_Analysis 5. Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, Bioavailability) LCMS->PK_Analysis

References

Application Notes and Protocols for the Quantification of Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyleupaserrin is a sesquiterpenoid lactone first isolated from Eupatorium semiserratum, a plant belonging to the Asteraceae family.[1][2] It has garnered significant interest within the scientific community due to its demonstrated antileukemic activity.[3] As a member of the sesquiterpenoid lactone class, this compound is part of a large group of naturally occurring compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of an α-methylene-γ-lactone group is a common structural feature in many bioactive sesquiterpenoid lactones and is often associated with their therapeutic potential.

These application notes provide a comprehensive guide to the analytical standards and protocols for the accurate quantification of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology research.

Analytical Standard

A reliable analytical standard is fundamental for the accurate quantification of this compound. A commercially available standard provides the necessary reference for method development, validation, and routine analysis.

2.1. Availability and Specifications

A reference standard for this compound is available from commercial suppliers. The Certificate of Analysis for one such standard provides the following specifications:

ParameterSpecification
Product Name This compound
CAS Number 38456-39-2
Molecular Formula C₂₀H₂₆O₆
Molecular Weight 362.42 g/mol
Purity ≥98%
Physical Description Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Protected from air and light, refrigerate or freeze (2-8 °C)

It is crucial to obtain a Certificate of Analysis from the supplier for the specific lot of the analytical standard being used.

Quantitative Data Summary

While specific quantitative data for this compound in various matrices is not extensively available in publicly accessible literature, the following tables provide a template for organizing and presenting such data once generated using the protocols outlined in this document. These tables are designed for easy comparison of results from different analytical runs or sample types.

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity (r²) User-defined≥ 0.995
Range (µg/mL) User-defined-
Limit of Detection (LOD) (µg/mL) User-defined-
Limit of Quantification (LOQ) (µg/mL) User-defined-
Precision (%RSD)
- Intra-dayUser-defined< 2%
- Inter-dayUser-defined< 5%
Accuracy (% Recovery) User-defined95-105%
Specificity No interference at the retention time of this compoundPass/Fail

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity (r²) User-defined≥ 0.995
Range (ng/mL) User-defined-
Limit of Detection (LOD) (ng/mL) User-defined-
Limit of Quantification (LOQ) (ng/mL) User-defined-
Precision (%RSD)
- Intra-dayUser-defined< 15%
- Inter-dayUser-defined< 15%
Accuracy (% Recovery) User-defined85-115%
Matrix Effect User-defined< 15%
Specificity No interfering peaks at the retention time and transitions of this compoundPass/Fail

Table 3: Quantification of this compound in Eupatorium semiserratum Extracts

Sample IDExtraction MethodThis compound Concentration (mg/g of dry weight)%RSD (n=3)
e.g., E. semiserratum Leaf Extracte.g., Maceration with MethanolUser-definedUser-defined
e.g., E. semiserratum Flower Extracte.g., Soxhlet with ChloroformUser-definedUser-defined

Experimental Protocols

The following protocols are based on established methods for the extraction and quantification of sesquiterpenoid lactones from plant matrices. These should be optimized and validated for the specific laboratory conditions and sample types.

4.1. Sample Preparation: Extraction of this compound from Eupatorium semiserratum

This protocol describes a general procedure for the extraction of sesquiterpenoid lactones from plant material.

Materials:

  • Dried and powdered plant material (Eupatorium semiserratum)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Maceration: Accurately weigh 10 g of dried, powdered Eupatorium semiserratum plant material. Add 100 mL of methanol and sonicate for 30 minutes. Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the maceration and filtration steps two more times with fresh methanol.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: Resuspend the dried extract in 50 mL of deionized water. Perform sequential liquid-liquid partitioning with hexane (3 x 50 mL) to remove non-polar compounds, followed by ethyl acetate (3 x 50 mL) to extract the sesquiterpenoid lactones.

  • Final Evaporation: Collect the ethyl acetate fractions and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation: Reconstitute the dried ethyl acetate extract in a known volume of methanol or acetonitrile to a final concentration suitable for HPLC or LC-MS/MS analysis. Filter the solution through a 0.45 µm syringe filter before injection.

4.2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

This method is suitable for the quantification of this compound in plant extracts where concentrations are expected to be in the µg/mL range.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

4.3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides higher sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices or at low concentrations (ng/mL range).

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ = 363.17
Product Ions (m/z) To be determined by infusion of the analytical standard
Collision Energy To be optimized
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Signaling Pathways and Experimental Workflows

5.1. Putative Anticancer Signaling Pathway of this compound

This compound, as a sesquiterpenoid lactone, is hypothesized to exert its antileukemic effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagram illustrates a putative mechanism of action based on the known activities of similar compounds.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Response This compound This compound NFkB NF-κB This compound->NFkB Inhibition MAPK MAPK/ERK Pathway This compound->MAPK Modulation PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibition Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Proliferation Inhibition of Proliferation This compound->Proliferation NFkB->Apoptosis Inhibition of NFkB->Proliferation MAPK->Proliferation PI3K_Akt->Apoptosis Inhibition of PI3K_Akt->Proliferation

Caption: Putative anticancer signaling pathways of this compound.

5.2. Experimental Workflow for this compound Quantification

The following diagram outlines the logical steps involved in the quantification of this compound from sample collection to data analysis.

G start Sample Collection (Eupatorium semiserratum) extraction Extraction (Maceration/Soxhlet) start->extraction partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) extraction->partitioning evaporation Solvent Evaporation partitioning->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Analytical Method (HPLC-DAD or LC-MS/MS) reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing results Results Reporting data_processing->results

Caption: Workflow for this compound quantification.

References

Troubleshooting & Optimization

How to improve the yield of Deacetyleupaserrin extraction?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Deacetyleupaserrin. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it commonly extracted?

A1: this compound is a germacranolide-type sesquiterpene lactone. Sesquiterpene lactones are a diverse group of natural compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. This compound has been isolated from plants of the Asteraceae family, such as Calea uniflora and Eupatorium semiserratum, and has demonstrated antileukemic and antiprotozoal activities.

Q2: Which factors have the most significant impact on the yield of this compound extraction?

A2: The primary factors influencing extraction yield are:

  • Solvent Choice: The polarity of the solvent is critical. Sesquiterpene lactones are typically extracted with polar organic solvents.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, excessively long extraction times can increase the risk of degradation.

  • Plant Material Preparation: The particle size of the plant material is crucial. Grinding the material to a fine, uniform powder increases the surface area available for solvent penetration, leading to higher extraction efficiency.

  • Solid-to-Solvent Ratio: An adequate volume of solvent is necessary to ensure all the target compound is dissolved from the plant matrix.

Q3: What are the general classes of extraction methods suitable for this compound?

A3: Both conventional and modern extraction techniques can be employed:

  • Conventional Methods: Maceration, percolation, and Soxhlet extraction are common, though they can be time-consuming and use large volumes of solvent. Soxhlet extraction, in particular, poses a risk of thermal degradation to the compound.

  • Modern Methods: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer improved efficiency, reduced extraction times, and lower solvent consumption.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the separation, identification, and quantification of sesquiterpene lactones like this compound. When coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), HPLC provides accurate quantitative data.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[1]Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.[1]
Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound effectively.Test a range of polar organic solvents such as ethanol, methanol, or ethyl acetate. Mixtures of solvents (e.g., ethanol/water) can also be optimized.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.[1]Optimize the extraction time and temperature. For maceration, increase the soaking time with periodic agitation. For advanced methods like UAE or MAE, optimize the duration and power settings.
Poor Solid-to-Solvent Ratio: An insufficient volume of solvent may not fully extract the target compound.[1]Increase the solid-to-solvent ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. A common starting point is 1:10 to 1:30 (g/mL).
Degradation of this compound High Extraction Temperature: Germacranolides can be sensitive to heat and may undergo rearrangement or degradation at high temperatures.Use extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction. If using heat, carefully control the temperature to the lowest effective level.
Acidic or Basic Conditions: The lactone ring in this compound can be susceptible to hydrolysis under strong acidic or basic conditions.Ensure the pH of the extraction solvent is neutral. Avoid using highly acidic or basic modifiers unless specifically required for a particular purification step, and even then, use with caution.
Prolonged Exposure to Light: Some natural products are photosensitive.Conduct extraction and subsequent processing steps in low-light conditions or using amber glassware to protect the extract from light.
Difficulty in Purifying this compound Complex Crude Extract: The initial extract may contain a high concentration of interfering compounds like pigments, lipids, and other secondary metabolites.Perform a liquid-liquid partitioning step after initial extraction. For example, partition the crude extract between a non-polar solvent (like hexane) and a more polar solvent (like methanol or ethyl acetate) to remove lipids and other non-polar impurities.
Co-elution with Similar Compounds: Other sesquiterpene lactones with similar polarities may be present in the extract, making chromatographic separation difficult.Optimize the mobile phase for column chromatography or HPLC. A gradient elution is often more effective than an isocratic one. Consider using different stationary phases (e.g., silica gel, C18) to achieve better separation.

Data Presentation: Impact of Extraction Parameters

The following table summarizes the expected impact of key extraction parameters on the yield of sesquiterpene lactones, based on studies of similar compounds. Optimal conditions for this compound should be determined empirically.

Parameter Condition A Yield Trend A Condition B Yield Trend B Rationale
Solvent 100% HexaneLow80% EthanolHighThis compound is a polar molecule; polar solvents are more effective at dissolving it.
Temperature 25°CModerate60°CPotentially Higher (with risk)Increased temperature enhances solubility and diffusion, but also increases the risk of thermal degradation.
Time (Maceration) 2 hoursLow24 hoursHighLonger contact time allows for more complete diffusion of the compound from the plant matrix into the solvent.
Particle Size Coarse Powder (>1mm)LowFine Powder (<0.5mm)HighA smaller particle size increases the surface area-to-volume ratio, facilitating better solvent penetration and extraction.
Solid-to-Solvent Ratio 1:5 (g/mL)Moderate1:20 (g/mL)HighA higher solvent volume creates a larger concentration gradient, driving more of the compound into the solution.

Experimental Protocols

Protocol 1: Generalized Extraction and Partitioning of this compound

This protocol provides a general method for extracting this compound from dried and powdered plant material (e.g., Calea uniflora leaves).

  • Preparation of Plant Material:

    • Thoroughly dry the plant material at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Maceration Extraction:

    • Place 100 g of the powdered plant material into a suitable flask.

    • Add 1 L of 90% ethanol (solid-to-solvent ratio of 1:10).

    • Seal the flask and macerate for 72 hours at room temperature with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Re-extract the solid residue twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 500 mL of a 9:1 methanol-water solution.

    • Perform partitioning by successively extracting this solution with hexane (3 x 200 mL) to remove non-polar compounds like fats and waxes.

    • Discard the hexane fractions.

    • Further partition the methanol-water phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate (3 x 200 mL), in which this compound is likely to be soluble.

    • Combine the dichloromethane/ethyl acetate fractions and concentrate under reduced pressure to yield an enriched fraction containing this compound.

  • Purification (Column Chromatography):

    • Subject the enriched fraction to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool the fractions containing this compound.

    • Further purify the pooled fractions by recrystallization or preparative HPLC if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

G Figure 1. General workflow for this compound extraction. A Plant Material (e.g., Calea uniflora leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration with Ethanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., Hexane / Ethyl Acetate) E->F G Enriched Fraction F->G H Column Chromatography (Silica Gel) G->H I Purified this compound H->I J Analysis (HPLC, NMR, MS) I->J

Figure 1. General workflow for this compound extraction.
Proposed Signaling Pathway for Cytotoxic Activity

This compound's antileukemic properties suggest it may induce apoptosis in cancer cells. While the exact mechanism is a subject of ongoing research, a plausible pathway involves the induction of apoptosis through either the extrinsic (death receptor) or intrinsic (mitochondrial) pathway. The diagram below illustrates a proposed mechanism for apoptosis induction, a common mode of action for cytotoxic sesquiterpene lactones.

G Figure 2. Proposed apoptotic signaling pathway for this compound. cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion Deacetyl This compound Receptor Death Receptor (e.g., Fas/TNFR) Deacetyl->Receptor 1. Binds/Triggers Mito Mitochondrial Stress Deacetyl->Mito 2. Induces Stress ProCasp8 Pro-Caspase-8 Receptor->ProCasp8 3. Recruitment Casp8 Caspase-8 (Active) ProCasp8->Casp8 4. Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 6. Cleavage Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis 8. Execution CytoC Cytochrome c Release Mito->CytoC 5. Intrinsic Pathway CytoC->ProCasp3 7. Activates via Apoptosome

References

Overcoming Deacetyleupaserrin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deacetyleupaserrin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a particular focus on the solubility of this promising antileukemic sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpene lactone isolated from plants of the Eupatorium genus, notably Eupatorium semiserratum. It has demonstrated significant antileukemic properties. Like many other natural sesquiterpene lactones, this compound is a lipophilic molecule and exhibits poor solubility in aqueous solutions.[1] This low water solubility can be a major obstacle for in vitro and in vivo studies, affecting its bioavailability and therapeutic potential.

Q2: What are the initial steps for dissolving this compound for experimental use?

A2: For initial stock solutions, it is recommended to dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this class of compounds. These concentrated stock solutions can then be diluted into your aqueous experimental medium. However, it is crucial to be aware of the final solvent concentration in your assay, as high concentrations can have unintended effects on cells or experimental systems.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue due to the low aqueous solubility of the compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Increase the solvent concentration: You can try to increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final solution, but be mindful of its potential toxicity or off-target effects in your specific assay.

  • Use a surfactant: Low concentrations of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds.

  • Employ cyclodextrins: Cyclodextrins can encapsulate the this compound molecule, increasing its solubility in aqueous solutions.

Q4: Are there more advanced techniques to improve the aqueous solubility of this compound for formulation development?

A4: Yes, several formulation strategies can significantly enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin derivative.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Precipitation of this compound in the aqueous culture medium over time.

  • Troubleshooting Steps:

    • Visually inspect your assay plates or tubes for any signs of precipitation.

    • Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.

    • Consider using one of the solubility enhancement techniques described below to prepare a more stable aqueous formulation.

Issue 2: Difficulty in preparing a stable aqueous solution for animal studies.
  • Possible Cause: The concentration required for in vivo efficacy is higher than the aqueous solubility limit of this compound.

  • Troubleshooting Steps:

    • Explore the use of a biocompatible co-solvent system.

    • Formulate this compound with a cyclodextrin to improve its solubility and stability.

    • Consider developing a nanosuspension of the compound.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methods used for other poorly soluble sesquiterpene lactones and may require optimization for this compound.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Prepare a series of co-solvent mixtures of DMSO and PBS (or your desired aqueous buffer) with varying percentages of DMSO (e.g., 1%, 2%, 5%, 10% v/v).

  • Add the this compound stock solution to each co-solvent mixture to achieve a desired final concentration (e.g., 10 µM, 50 µM, 100 µM).

  • Vortex the solutions thoroughly.

  • Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect for any precipitation.

  • For a quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin. Studies on other sesquiterpene lactones have shown a significant increase in aqueous solubility (100-4600%) with cyclodextrin complexation.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Methodology:

  • Prepare an aqueous solution of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v) in your desired buffer.

  • Add an excess amount of this compound powder to each HP-β-CD solution.

  • Stir the mixtures vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC).

Data Presentation

Table 1: Estimated Aqueous Solubility of Structurally Similar Sesquiterpene Lactones.

Compound Estimated Aqueous Solubility (mg/L)
Dehydrocostuslactone 5.1
Costunolide 26.0

Data from related compounds suggests the low aqueous solubility of this class of molecules.

Table 2: Example of Expected Outcome from a Co-solvent Solubility Study.

Co-solvent (DMSO in PBS, v/v) Maximum Soluble Concentration of this compound (µM)
0.1% Expected to be low
0.5% Expected to increase
1.0% Expected to increase further
2.0% Expected to show significant improvement

This table should be populated with experimental data.

Table 3: Example of Expected Outcome from a Cyclodextrin Complexation Study.

HP-β-CD Concentration (w/v) Maximum Soluble Concentration of this compound (µM)
0% Baseline aqueous solubility
1% Expected to increase
5% Expected to show substantial increase
10% Expected to show the highest solubility

This table should be populated with experimental data.

Visualizations

Signaling Pathway

The antileukemic activity of many sesquiterpene lactones is attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] A generalized diagram of this pathway is presented below. This compound may exert its effects by interfering with one or more components of this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Cytokines) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound (Proposed Target) This compound->IKK Inhibition DNA DNA NFkB_active->DNA Binds to Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Gene_Transcription Initiates

Caption: Proposed mechanism of action via NF-κB pathway inhibition.

Experimental Workflow

The following diagram illustrates a logical workflow for addressing the solubility challenges of this compound.

Solubility_Workflow cluster_troubleshooting Solubility Enhancement Strategies Start Start: this compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock_Solution Dilution Dilute to Final Concentration in Aqueous Medium Stock_Solution->Dilution Check_Solubility Check for Precipitation Dilution->Check_Solubility Soluble Soluble: Proceed with Experiment Check_Solubility->Soluble No Insoluble Insoluble: Troubleshoot Check_Solubility->Insoluble Yes Co_solvent Optimize Co-solvent Concentration Insoluble->Co_solvent Cyclodextrin Use Cyclodextrin Complexation Insoluble->Cyclodextrin Nanosuspension Prepare a Nanosuspension Insoluble->Nanosuspension Co_solvent->Dilution Retry Cyclodextrin->Dilution Retry Nanosuspension->Dilution Retry

Caption: Workflow for overcoming this compound solubility issues.

References

Preventing degradation of Deacetyleupaserrin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Deacetyleupaserrin during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpene lactone with potential antileukemic activity, isolated from plants such as Eupatorium semiserratum.[1][2] Like many natural products, its complex structure, featuring an α-methylene-γ-lactone ring and an allylic alcohol, makes it susceptible to chemical degradation. Ensuring its stability is crucial for accurate experimental results and for maintaining its therapeutic potential during drug development.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the chemical structure of this compound and general knowledge of sesquiterpene lactone stability, the primary factors that can lead to its degradation are:

  • pH: The ester and lactone functionalities are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV light can induce photochemical reactions, particularly involving the α-methylene-γ-lactone moiety.[1][3][4]

  • Oxidizing Agents: The allylic alcohol and other unsaturated parts of the molecule can be susceptible to oxidation.

  • Nucleophiles: The electrophilic α-methylene-γ-lactone is a Michael acceptor and can react with nucleophiles, such as thiols (e.g., from antioxidants like glutathione or cysteine).[5][6][7]

Q3: What are the recommended general storage conditions for this compound?

While specific stability data for this compound is limited, the following general guidelines for sesquiterpene lactones should be followed to minimize degradation:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For optimal long-term stability, especially for a reference standard, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]

  • Form: Store as a dry, solid powder. If in solution, use a non-nucleophilic, dry, aprotic solvent and store at low temperatures. Be aware that alcohols like ethanol can react with some sesquiterpene lactones over time.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity in my this compound sample. Degradation of the compound due to improper storage or handling. The α-methylene-γ-lactone moiety is often crucial for biological activity.[5][9][10]1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh solutions for experiments. 3. Consider performing a purity analysis (e.g., HPLC) on your sample.
I see extra peaks in my chromatogram (e.g., HPLC, LC-MS) that were not there initially. The appearance of new peaks likely indicates the formation of degradation products.1. Review the solvent used for your stock solution; protic or nucleophilic solvents can react with the compound. 2. Check the pH of your experimental solutions. 3. Perform a forced degradation study (see experimental protocol below) to identify potential degradation products.
My powdered this compound has changed color or consistency. This could be a sign of significant degradation, possibly due to oxidation or reaction with moisture.1. Discard the sample and obtain a fresh batch. 2. Ensure the storage container is properly sealed and stored in a desiccator if necessary.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that researchers should be aware of.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) cluster_michael Michael Addition This compound This compound Hydrolysis_Product Lactone Ring Opening This compound->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Allylic Alcohol Oxidation to Ketone This compound->Oxidation_Product [O] Photo_Product [2+2] Cycloaddition or Hydration This compound->Photo_Product Michael_Adduct Adduct with Nucleophiles (e.g., Thiols) This compound->Michael_Adduct Nu:⁻

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to assess its stability under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[11][12]

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV/PDA detector or LC-MS system

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in ACN or MeOH at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M NaOH.

      • Keep at room temperature for 1 hour (basic conditions are often harsher).

      • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • For solid-state stress, place the powdered this compound in an oven at 60°C for 48 hours.

      • For solution-state stress, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation:

      • Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 366 nm) for up to 48 hours.[3]

      • A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method (e.g., reverse-phase HPLC with a C18 column).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • If using LC-MS, characterize the mass of the degradation products to help elucidate their structures.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 h60°C[Insert experimental value][Insert experimental value]
0.1 M NaOH1 hRoom Temp[Insert experimental value][Insert experimental value]
3% H₂O₂24 hRoom Temp[Insert experimental value][Insert experimental value]
Thermal (Solid)48 h60°C[Insert experimental value][Insert experimental value]
Thermal (Solution)24 h60°C[Insert experimental value][Insert experimental value]
Photolytic (UV)48 hRoom Temp[Insert experimental value][Insert experimental value]

Workflow for Stability Testing

StabilityWorkflow start Obtain this compound Sample forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method validate_method Validate Analytical Method develop_method->validate_method stability_study Initiate Long-Term Stability Study (Recommended Storage Conditions) validate_method->stability_study analyze_samples Analyze Samples at Pre-defined Time Points stability_study->analyze_samples evaluate_data Evaluate Data for Degradation Trends analyze_samples->evaluate_data end Establish Shelf-Life and Optimal Storage Conditions evaluate_data->end

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting inconsistent results in Deacetyleupaserrin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deacetyleupaserrin. Our aim is to help you address common challenges and ensure the consistency and reliability of your bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a sesquiterpenoid natural product, often isolated from plants of the Eupatorium genus.[1] It is recognized for its antileukemic properties and is investigated for its potential as an anti-inflammatory and anticancer agent.

Q2: Which signaling pathways are potentially modulated by this compound?

A2: While direct studies on this compound are limited, compounds of the same class (sesquiterpene lactones) are known to modulate key inflammatory and cancer-related signaling pathways. These likely include the NF-κB and STAT3 signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation.[2][3][4][5][6][7]

Q3: What are the common solvents for this compound, and how can they affect my assay?

A3: this compound is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in cell culture media. It is crucial to use a minimal concentration of these solvents, as they can independently affect cell growth and viability, leading to inconsistent results. A final concentration of DMSO below 0.5% is generally recommended.

Q4: How can I be sure my this compound is stable in the cell culture medium during the experiment?

A4: The stability of any compound in aqueous-based cell culture media can be a concern. It is advisable to perform a stability test by incubating this compound in the media for the duration of your longest assay and then analyzing its integrity, for instance, by using HPLC. Components in the media can potentially degrade the compound over time.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cytotoxicity IC50 Values

High variability in the half-maximal inhibitory concentration (IC50) values from cytotoxicity assays like the MTT or XTT assay is a frequent issue.

Potential Cause Recommended Solution
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and use a consistent and low passage number for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Cell Seeding Density Optimize and strictly control the initial cell seeding density. Overly confluent or sparse cultures will respond differently to the compound.
Compound Precipitation Visually inspect the wells after adding the diluted this compound. Precipitation can occur if the final solvent concentration is too low to maintain solubility, leading to an inaccurate effective concentration.
Metabolic State of Cells The metabolic activity of cells, which is the basis of assays like MTT, can be influenced by media components and cell density. Ensure consistent culture conditions.
Inaccurate Pipetting Use calibrated pipettes and proper techniques to ensure accurate and consistent addition of cells, media, and the test compound.
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays

Inconsistent results in assays measuring anti-inflammatory activity, such as inhibition of protein denaturation or suppression of inflammatory markers.

Potential Cause Recommended Solution
Variability in Inducing Agent If using an inflammatory stimulus (e.g., LPS to induce NF-κB), ensure its concentration and activity are consistent across experiments. Prepare fresh stock solutions regularly.
Timing of Treatment The timing of this compound addition relative to the inflammatory stimulus can significantly impact the results. Establish and maintain a strict timeline for all experimental steps.
Endpoint Measurement Variability For assays measuring protein levels (e.g., ELISA for cytokines), ensure that sample collection and processing are consistent. For reporter gene assays, ensure the stability of the reporter protein.
Solvent Effects on Inflammatory Pathways The solvent (e.g., DMSO) can have its own anti-inflammatory or pro-inflammatory effects. Always include a vehicle control with the same final solvent concentration as your treated samples.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Leukemia cell line (e.g., K562)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) in 100 µL of media and incubate overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8][9][10][11][12]

Inhibition of Protein Denaturation Assay (Anti-Inflammatory)

This in vitro assay assesses the ability of this compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.3)

  • This compound

  • DMSO

  • Diclofenac Sodium (as a positive control)

Procedure:

  • Prepare a 1% w/v solution of BSA or egg albumin in PBS.

  • Prepare various concentrations of this compound and Diclofenac Sodium in DMSO.

  • In separate tubes, mix 2 mL of the respective this compound or Diclofenac Sodium dilutions with 0.5 mL of the albumin solution.

  • A control tube should contain 2 mL of PBS and 0.5 mL of the albumin solution.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C for 10 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for Bioassays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis compound_prep Prepare this compound Stock (in DMSO) treatment Treat Cells with this compound Dilutions compound_prep->treatment cell_culture Culture and Passage Cells cell_seeding Seed Cells in Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation endpoint Perform Endpoint Measurement (e.g., MTT, ELISA) incubation->endpoint data_analysis Analyze Data and Determine IC50/Inhibition endpoint->data_analysis

Caption: General workflow for this compound bioassays.

nfkb_pathway Hypothesized NF-κB Signaling Inhibition stimulus Inflammatory Stimulus (e.g., TNFα) receptor Receptor Activation stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb Release nucleus Nuclear Translocation nfkb->nucleus transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription

Caption: Potential inhibition of the NF-κB pathway.

stat3_pathway Hypothesized STAT3 Signaling Inhibition cytokine Cytokine (e.g., IL-6) receptor Receptor Binding cytokine->receptor jak JAK Activation receptor->jak stat3_p STAT3 Phosphorylation jak->stat3_p This compound This compound This compound->stat3_p Inhibition dimerization STAT3 Dimerization stat3_p->dimerization nucleus Nuclear Translocation dimerization->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Potential inhibition of the STAT3 pathway.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_reagents Verify Reagent Quality & Stability (Compound, Media, Cells) start->check_reagents check_protocol Review Experimental Protocol for Consistency start->check_protocol check_equipment Check Equipment Calibration (Pipettes, Plate Reader) start->check_equipment solubility Investigate Compound Solubility & Precipitation check_protocol->solubility cell_health Assess Cell Health & Passage Number check_protocol->cell_health controls Analyze Controls (Vehicle, Positive) check_protocol->controls revise Revise Protocol and Re-run Experiment solubility->revise cell_health->revise controls->revise

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Optimizing HPLC Separation of Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Deacetyleupaserrin from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for this compound?

A1: For the separation of sesquiterpene lactones like this compound, a reversed-phase HPLC (RP-HPLC) method is a common and effective starting point.[1][2] A C18 column is the most widely used stationary phase for this purpose. The mobile phase typically consists of a gradient of water and an organic solvent, most commonly acetonitrile or methanol.[1][2]

Q2: What detection wavelength should I use for this compound?

A2: this compound, like other sesquiterpene lactones containing an α,β-unsaturated γ-lactone ring, exhibits UV absorbance. A common detection wavelength for these compounds is around 210-220 nm. However, it is always recommended to determine the UV maximum of your purified this compound standard for optimal sensitivity.

Q3: My peak for this compound is showing significant tailing. What could be the cause?

A3: Peak tailing in HPLC can be caused by several factors. Common causes include:

  • Secondary interactions with the stationary phase: Residual silanol groups on the silica support of the column can interact with polar functional groups on the analyte. Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to suppress these interactions and improve peak shape.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.

Q4: I am not getting good resolution between this compound and other components in my crude extract. What can I do?

A4: Improving resolution in HPLC often involves adjusting the mobile phase composition and the gradient program.

  • Modify the gradient: A shallower gradient (a slower increase in the organic solvent concentration) can often improve the separation of closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation, potentially resolving co-eluting peaks.[1]

  • Adjust the pH of the mobile phase: If your target compound or interfering compounds are ionizable, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[1]

Q5: Should I consider Normal-Phase HPLC for this compound separation?

A5: While reversed-phase is more common, normal-phase (NP) HPLC can also be a viable option for the separation of sesquiterpene lactones, especially for preparative scale purification. NP-HPLC typically uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). This can provide a different selectivity compared to RP-HPLC and may be useful for separating isomers or closely related compounds.

Troubleshooting Guides

Problem: Poor Peak Resolution
Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the gradient profile. Try a shallower gradient for better separation of closely eluting peaks.
Change the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[1]
Adjust the pH of the aqueous mobile phase if dealing with ionizable compounds.[1]
Column is not efficientEnsure the column is properly packed and has not degraded. Perform a column efficiency test.
Consider using a column with a smaller particle size or a longer length for higher resolution.
Co-eluting compoundsUse a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to change selectivity.
Employ a two-dimensional (2D) HPLC approach for very complex mixtures.
Problem: Peak Tailing or Fronting
Possible Cause Troubleshooting Step
Secondary silanol interactionsAdd an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase.
Column overloadReduce the sample concentration or injection volume.
Mismatched injection solventDissolve the sample in the initial mobile phase composition if possible.
Column contamination or degradationWash the column with a strong solvent. If the problem persists, replace the column.
Extracolumn dead volumeCheck and minimize the length and diameter of tubing between the injector, column, and detector.
Problem: Fluctuating Retention Times
Possible Cause Troubleshooting Step
Inadequate system equilibrationEnsure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile phase composition changesPrepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Pump malfunctionCheck for leaks in the pump and ensure check valves are functioning correctly.
Temperature fluctuationsUse a column oven to maintain a constant temperature.

Experimental Protocols

Extraction of this compound from Eupatorium semiserratum

This protocol is a general guideline for the extraction of sesquiterpene lactones from plant material.

  • Plant Material Preparation: Air-dry the aerial parts of Eupatorium semiserratum and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.

    • Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Optional):

    • To enrich the sesquiterpene lactone fraction, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

Analytical HPLC Method for this compound

This is a starting method that should be optimized for your specific crude extract and HPLC system.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B (isocratic)

    • 40-45 min: 80% to 20% B (linear gradient)

    • 45-50 min: 20% B (isocratic, for re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Data Presentation

Table 1: Typical HPLC Parameters for Sesquiterpene Lactone Separation
ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18, C8, Phenyl-HexylSilica, Cyano, Amino
Mobile Phase Acetonitrile/Water, Methanol/WaterHexane/Ethyl Acetate, Hexane/Isopropanol
Modifiers Formic Acid, Acetic Acid, TFA-
Elution Mode Gradient or IsocraticIsocratic or Step Gradient
Table 2: Troubleshooting Summary for Common HPLC Issues
IssueKey Areas to Investigate
Poor Resolution Mobile Phase Gradient, Solvent Choice, Column Chemistry
Peak Tailing Mobile Phase pH, Sample Concentration, Column Health
Retention Time Drift System Equilibration, Mobile Phase Stability, Pump Performance
Ghost Peaks Sample Carryover, Contaminated Mobile Phase, Impure Standards
High Backpressure Column Frit Blockage, Sample Precipitation, Tubing Kinks

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Optimization plant_material Dried Eupatorium semiserratum extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Filtration) crude_extract->sample_prep hplc_analysis HPLC Analysis (RP-C18) sample_prep->hplc_analysis method_dev Method Development (Gradient Optimization) hplc_analysis->method_dev data_analysis Data Analysis (Peak Integration) method_dev->data_analysis final_result Pure this compound Fraction data_analysis->final_result Optimized Separation

Caption: Experimental workflow for the extraction and HPLC optimization of this compound.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Drift start HPLC Problem Encountered check_gradient Adjust Gradient? start->check_gradient check_modifier Add Modifier? start->check_modifier check_equilibration Increase Equilibration? start->check_equilibration check_solvent Change Solvent? check_gradient->check_solvent No check_column New Column? check_solvent->check_column No check_load Reduce Load? check_modifier->check_load No check_solvent_match Match Injection Solvent? check_load->check_solvent_match No check_mobile_phase Fresh Mobile Phase? check_equilibration->check_mobile_phase No check_temp Control Temperature? check_mobile_phase->check_temp No

References

Technical Support Center: Managing Off-Target Effects of Deacetyleupaserrin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential off-target effects of Deacetyleupaserrin in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. It has been identified as having antileukemic properties, suggesting its primary activity is related to inducing cytotoxicity in cancer cells.[1]

Q2: What are the likely off-target effects of this compound?

Based on the known activities of other sesquiterpene lactones, this compound may exhibit off-target effects by modulating key cellular signaling pathways. The most probable off-target pathways include:

  • Nuclear Factor-kappa B (NF-κB) Signaling: Sesquiterpene lactones are known to inhibit the NF-κB pathway, a critical regulator of inflammation, immunity, and cell survival.

  • Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: Inhibition of STAT3 phosphorylation and activation is another reported effect of this class of compounds. STAT3 is involved in cell growth, differentiation, and apoptosis.

  • Induction of Reactive Oxygen Species (ROS): Some sesquiterpene lactones can increase intracellular ROS levels, which can lead to oxidative stress and trigger various cellular responses, including apoptosis.[2]

Q3: At what concentration should I be concerned about off-target effects?

Off-target effects can occur at concentrations lower than those required for the primary cytotoxic effect. It is crucial to perform dose-response experiments to determine the concentration range for your specific cell line and experimental endpoint. As a general guideline, if you observe unexpected cellular responses at non-cytotoxic concentrations, you may be seeing off-target effects.

Q4: How can I prepare and store this compound to minimize experimental variability?

This compound, like many natural products, may have limited aqueous solubility.

  • Stock Solution: Prepare a high-concentration stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution: When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.5%) and consistent across all experimental and control groups, as DMSO itself can have biological effects.

  • Stability: The stability of this compound in aqueous culture media can be limited. It is recommended to prepare fresh working solutions for each experiment and minimize the time the compound is in the media before and during the experiment.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Low Viability at Low Concentrations

Possible Cause: This could be due to off-target cytotoxicity or the induction of apoptosis through pathways like NF-κB inhibition or STAT3 suppression, even at concentrations where the primary antileukemic effect is not expected.

Troubleshooting Steps:

  • Confirm Cytotoxicity: Perform a detailed dose-response curve using a cytotoxicity assay such as the MTT or MTS assay to determine the precise IC50 value in your cell line.

  • Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) apoptosis assay to distinguish between apoptotic and necrotic cell death. Off-target effects often lead to a controlled apoptotic process.

  • Investigate Off-Target Pathways:

    • NF-κB Pathway: Use Western blotting to analyze the phosphorylation status of key NF-κB pathway proteins like IκBα and the p65 subunit. A decrease in phosphorylated p65 or an increase in total IκBα may indicate NF-κB inhibition.

    • STAT3 Pathway: Analyze the phosphorylation of STAT3 at Tyr705 by Western blot. A reduction in p-STAT3 (Tyr705) would suggest off-target STAT3 inhibition.

Issue 2: Inconsistent or Irreproducible Experimental Results

Possible Cause: Inconsistency can arise from issues with compound solubility, stability, or experimental technique.

Troubleshooting Steps:

  • Check Compound Solubility: After diluting your this compound stock solution into the cell culture medium, visually inspect for any precipitation. You can also centrifuge the medium and measure the concentration of the supernatant to confirm solubility.

  • Solvent Concentration: Ensure the final DMSO concentration is identical and non-toxic across all wells. Run a vehicle control (medium with the same concentration of DMSO) to account for any solvent effects.

  • Experimental Controls: Always include positive and negative controls in your assays. For signaling pathway analysis, a known activator or inhibitor of the pathway can serve as a positive control.

  • Cell Seeding and Plating: Inconsistent cell numbers per well can lead to high variability. Ensure a homogenous cell suspension before seeding and consider avoiding the outer wells of multi-well plates, which are prone to evaporation ("edge effects").[5]

Issue 3: Observed Phenotype Does Not Correlate with Expected Mechanism of Action

Possible Cause: The observed cellular effect might be a consequence of an off-target activity rather than the intended mechanism. For example, a decrease in cell proliferation might be due to cell cycle arrest caused by STAT3 inhibition rather than direct cytotoxicity.

Troubleshooting Steps:

  • Broad Pathway Analysis: If resources permit, consider a broader analysis of key signaling pathways known to be affected by sesquiterpene lactones.

  • Target Engagement Assays: To confirm that this compound is interacting with its intended target in your cellular context, you can perform a Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stabilization of a target protein upon ligand binding.

  • ROS Measurement: To investigate if oxidative stress is a contributing factor, measure intracellular ROS levels using a fluorescent probe like DCFDA.

Quantitative Data Summary

Disclaimer: Specific IC50 values for this compound's off-target effects are not widely available in the literature. The following tables provide representative IC50 values for other sesquiterpene lactones or general inhibitors of the respective pathways to serve as a guideline for expected potency ranges.

Table 1: Cytotoxicity of Sesquiterpene Lactones in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
EupatoriopicrinFIO 26Clonogenic Assay4.1[6]
DeoxyelephantopinOsteosarcoma cellsMTT AssayVaries (dose-dependent)[2]
Sesquiterpene Lactone MixVariousNot SpecifiedVaries[7]

Table 2: Representative IC50 Values for Off-Target Pathway Inhibition

PathwayInhibitor (Example)AssayIC50Reference
NF-κB NSC 676914Luciferase Reporter~4 µM[8]
Compound 51Luciferase Reporter172.2 ± 11.4 nM
STAT3 CryptotanshinoneCell-free4.6 µM
StatticCell-free5.1 µM
Brevilin ANot SpecifiedVaries

Detailed Experimental Protocols

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for NF-κB and STAT3 Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. This protocol allows for the analysis of the phosphorylation status of key proteins in the NF-κB and STAT3 signaling pathways.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-STAT3 (Tyr705), STAT3, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NF_kB IkB-NF-kB Complex IKK->IkB_NF_kB phosphorylates IkB IkB IkB IkB->IkB_NF_kB NF_kB NF-kB (p50/p65) NF_kB->IkB_NF_kB NF_kB_nuc NF-kB (p50/p65) NF_kB->NF_kB_nuc translocates IkB_NF_kB->NF_kB releases This compound This compound This compound->IKK inhibits Gene_Expression Gene Expression (Inflammation, Survival) NF_kB_nuc->Gene_Expression activates

Caption: Off-target inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Tyr705) pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc translocates This compound This compound This compound->JAK inhibits Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer_nuc->Gene_Expression activates

Caption: Off-target inhibition of the STAT3 signaling pathway by this compound.

Experimental_Workflow Start Start: Unexpected Cellular Phenotype Dose_Response 1. Perform Dose-Response (MTT Assay) Start->Dose_Response Apoptosis_Assay 2. Assess Apoptosis (Annexin V/PI Assay) Dose_Response->Apoptosis_Assay Pathway_Analysis 3. Investigate Off-Target Pathways (Western Blot for NF-kB & STAT3) Apoptosis_Assay->Pathway_Analysis ROS_Measurement 4. Measure ROS Production Pathway_Analysis->ROS_Measurement Data_Interpretation Interpret Data ROS_Measurement->Data_Interpretation On_Target On-Target Effect Confirmed Data_Interpretation->On_Target Phenotype correlates with cytotoxicity Off_Target Off-Target Effect Identified Data_Interpretation->Off_Target Phenotype at non-cytotoxic concentrations or pathway alteration observed Optimize Optimize Experiment: - Adjust Concentration - Use Pathway Inhibitors Off_Target->Optimize

Caption: Troubleshooting workflow for managing this compound's off-target effects.

References

Technical Support Center: Deacetyleupaserrin Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deacetyleupaserrin in animal models. The information is designed to help anticipate and mitigate toxicity-related issues during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: this compound is a sesquiterpene lactone. The toxicity of many sesquiterpene lactones is attributed to their α,β-unsaturated carbonyl functional groups, which can react with biological nucleophiles, particularly the sulfhydryl groups of amino acids like cysteine in proteins and glutathione.[1][2] This interaction, known as a Michael-type addition, can lead to enzyme inactivation, depletion of cellular antioxidants like glutathione, and subsequent oxidative stress, contributing to cellular damage.[2]

Q2: Are there any known strategies to reduce the systemic toxicity of this compound?

A2: While specific studies on reducing this compound toxicity are limited, general strategies applicable to sesquiterpene lactones and other cytotoxic compounds can be considered:

  • Co-administration with Antioxidants/Thiol-Containing Compounds: Compounds containing sulfhydryl groups, such as N-acetylcysteine (NAC), may neutralize the reactive α-methylene-γ-lactone moiety of this compound, potentially reducing its toxicity.[1]

  • Drug Delivery Systems: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can modify its pharmacokinetic profile, potentially leading to more targeted tumor accumulation and reduced exposure of healthy tissues.[3]

  • Structural Modification: Chemical modification of the this compound molecule to improve its therapeutic index is a potential, though more complex, strategy. For instance, creating derivatives with enhanced stability and lower off-target toxicity has been explored for other sesquiterpene lactones.[3]

Q3: What are the expected signs of toxicity in animal models administered with this compound?

A3: Based on the general toxicity profile of sesquiterpene lactones and compounds from the Eupatorium genus, researchers should monitor for the following signs:[4][5]

  • General Clinical Signs: Lethargy, weight loss, rough coat, and changes in behavior.

  • Gastrointestinal Effects: Diarrhea and loss of appetite.

  • Organ-Specific Toxicity: Liver and kidney function should be closely monitored through blood biochemistry. Histopathological examination of these organs is also recommended.

Q4: Is there any available data on the oral toxicity of compounds from the Eupatorium genus?

A4: A 90-day oral toxicity study was conducted on an ethanol extract of Eupatorium japonicum Thunb and Foeniculum vulgare in rats.[6] While not specific to this compound, this study provides some context for the potential effects of compounds from this genus. The study reported no significant adverse effects on clinical signs, body weight, or vital hematological indices at doses up to 1.56 g/kg body weight/day.[6] However, some changes in certain hematological and biochemical indices were observed, and there was a decrease in the relative weight of the lungs and spleen in male rats.[6] It is crucial to note that the toxicity of a purified compound like this compound may differ significantly from that of a crude plant extract.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected high mortality at calculated therapeutic doses. - High sensitivity of the specific animal model (strain, age, sex).- Formulation issues leading to rapid, high-level absorption.- Error in dose calculation or administration.- Conduct a dose-range-finding study with a small number of animals.- Review and optimize the formulation to control the release profile.- Double-check all calculations and administration procedures.
Significant weight loss and reduced food intake in treated animals. - Gastrointestinal toxicity.- Systemic toxicity affecting overall health.- Consider co-administration of supportive care agents (e.g., anti-diarrheal, appetite stimulants) after consulting with a veterinarian.- Evaluate lower dose levels or a different administration schedule.- Incorporate palatable vehicle for oral administration.
Elevated liver enzymes (ALT, AST) in serum biochemistry. - Hepatotoxicity, a known effect of some plant-derived compounds.[7]- Reduce the dose of this compound.- Consider co-administration of a hepatoprotective agent (e.g., N-acetylcysteine).- Perform histopathological analysis of the liver to assess the extent of damage.
Signs of severe dermatitis or skin irritation at the injection site (for parenteral administration). - Localized inflammatory reaction due to the alkylating nature of sesquiterpene lactones.[5]- Further dilute the formulation.- Change the injection site daily.- Consider encapsulating this compound in a less irritating drug delivery system.

Quantitative Data Summary

Table 1: Summary of a 90-Day Oral Toxicity Study of an Ethanol Extract of Eupatorium japonicum Thunb and Foeniculum vulgare in Rats

ParameterDose (g/kg body weight/day)ObservationCitation
Clinical Signs 0.39, 0.78, 1.56No significant adverse effects[6]
Body Weight 0.39, 0.78, 1.56No significant adverse effects[6]
Hematology 0.39, 0.78, 1.56Significant changes in WCV, MCH, MCHC, LY, MPV[6]
Serum Biochemistry 0.39, 0.78, 1.56Significant changes in T-CHO and TG[6]
Organ Weights 0.39, 0.78, 1.56Diminished lung and spleen weights in male rats[6]
Histopathology 0.39, 0.78, 1.56No treatment-related alterations in any organs[6]

Disclaimer: This data is for an extract from a related plant species and may not be directly representative of the toxicity profile of purified this compound.

Experimental Protocols

Protocol: Acute Oral Toxicity Study in Rodents (Adapted from OECD Guidelines)

This protocol provides a general framework. Specific details should be optimized for this compound based on its physicochemical properties and expected potency.

  • Animal Model: Select a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old. Use both males and females.

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the study.

  • Grouping and Dosing:

    • Divide animals into control and treatment groups (n=5 per sex per group).

    • The control group receives the vehicle only.

    • Treatment groups receive this compound at logarithmically spaced doses. A preliminary dose-range-finding study is recommended.

    • Administer a single dose via oral gavage.

  • Observations:

    • Monitor animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Record body weight just before dosing and at least weekly thereafter.

    • Observe animals for 14 days.

  • Necropsy:

    • At the end of the observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) and examine all major organs.

  • Data Analysis:

    • Calculate the LD50 value if possible using appropriate statistical methods.

    • Summarize mortality data, clinical signs, body weight changes, and necropsy findings.

Visualizations

G cluster_0 Cellular Environment This compound This compound (Sesquiterpene Lactone) Protein Cellular Proteins (e.g., Enzymes) This compound->Protein Michael Addition with -SH groups GSH Glutathione (GSH) This compound->GSH Depletion InactiveProtein Inactive Protein Protein->InactiveProtein ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) GSH->GSSG CellDamage Cellular Damage (Apoptosis/Necrosis) ROS->CellDamage GSSG->ROS Increased Oxidative Stress

Proposed Mechanism of this compound-Induced Cytotoxicity.

G cluster_0 Pre-Experiment cluster_1 In-Life Phase cluster_2 Post-Mortem cluster_3 Data Analysis Dose-Range Finding Dose-Range Finding Dosing Dosing Dose-Range Finding->Dosing Formulation Development Formulation Development Formulation Development->Dosing Clinical Observation Clinical Observation Dosing->Clinical Observation Body Weight Measurement Body Weight Measurement Clinical Observation->Body Weight Measurement Sample Collection Blood/Tissue Collection Body Weight Measurement->Sample Collection Necropsy Necropsy Sample Collection->Necropsy Biochemistry Analysis Biochemistry Analysis Sample Collection->Biochemistry Analysis Histopathology Histopathology Necropsy->Histopathology Toxicity Assessment Toxicity Assessment Histopathology->Toxicity Assessment Biochemistry Analysis->Toxicity Assessment

Experimental Workflow for an In Vivo Toxicity Study.

G cluster_0 Mitigation Strategies cluster_1 Outcomes This compound This compound Antioxidants Co-administration of Antioxidants/Thiols (e.g., N-acetylcysteine) This compound->Antioxidants DrugDelivery Encapsulation in Drug Delivery Systems (e.g., Liposomes) This compound->DrugDelivery StructuralMod Structural Modification of this compound This compound->StructuralMod ReducedToxicity Reduced Systemic Toxicity Antioxidants->ReducedToxicity DrugDelivery->ReducedToxicity ImprovedTI Improved Therapeutic Index StructuralMod->ImprovedTI ReducedToxicity->ImprovedTI

Potential Strategies to Mitigate this compound Toxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Deacetyleupaserrin.

Section 1: Physicochemical Properties and Biopharmaceutical Classification

This section addresses fundamental questions regarding the properties of this compound and its likely classification, which dictates the strategies for improving its oral delivery.

FAQs

Q1: What are the known physicochemical properties of this compound?

A1: Direct, experimentally determined physicochemical data for this compound is limited in publicly available literature. However, as a sesquiterpene lactone, it is characterized as a lipophilic, bitter-tasting compound with a low molecular weight[1]. Sesquiterpene lactones are generally considered to have poor water solubility[2]. For a structurally related sesquiterpene lactone, TS-6, the predicted octanol-water partition coefficient (XLogP3) is 1.1, indicating moderate lipophilicity[1].

Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is this important?

A2: Based on the general properties of sesquiterpene lactones, this compound is likely a BCS Class II compound, characterized by low solubility and high permeability .

  • Low Solubility: Sesquiterpenes are generally described as being practically insoluble in water[2].

  • High Permeability: Studies on other sesquiterpenes using the Caco-2 cell monolayer model, a standard for predicting human intestinal absorption, have shown good permeability, primarily through passive diffusion[3].

Understanding the BCS class is critical because it guides the formulation strategy. For BCS Class II compounds, the primary hurdle to oral bioavailability is the poor dissolution in the gastrointestinal fluids. Therefore, formulation strategies should focus on enhancing the solubility and dissolution rate of the compound.

Section 2: Formulation Strategies for Bioavailability Enhancement

This section provides an overview of and troubleshooting for common formulation strategies to improve the oral bioavailability of this compound.

FAQs

Q3: What are the most promising formulation strategies for a BCS Class II compound like this compound?

A3: For BCS Class II compounds, the goal is to increase the concentration of the dissolved drug in the gastrointestinal tract. Promising strategies include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption. Liposomal formulations have been successfully developed for other sesquiterpene lactones, demonstrating their potential to reduce toxicity and maintain therapeutic effects[4].

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Micronization/Nanotechnology: Reducing the particle size of the drug increases the surface area available for dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.

Q4: My lipid-based formulation is showing poor stability and drug precipitation. What could be the cause and how can I troubleshoot this?

A4: Instability in lipid-based formulations can arise from several factors. Here are some common issues and troubleshooting tips:

Problem Potential Cause Troubleshooting Steps
Phase Separation - Incompatibility of excipients. - Incorrect ratio of oil, surfactant, and cosurfactant.- Screen different oils, surfactants, and cosurfactants for miscibility. - Construct a pseudo-ternary phase diagram to identify the optimal stable emulsion region.
Drug Precipitation - Drug concentration exceeds the solubility limit in the formulation. - Temperature fluctuations affecting solubility.- Determine the saturation solubility of this compound in individual excipients and their combinations. - Reduce the drug loading. - Store the formulation at a controlled temperature.
Inconsistent Emulsion Droplet Size - Inefficient homogenization during preparation. - Inappropriate surfactant concentration.- Optimize the mixing speed and duration. - Adjust the surfactant concentration to ensure proper stabilization of the emulsion droplets.

Q5: I am developing a solid dispersion, but the drug is recrystallizing over time. How can I prevent this?

A5: Recrystallization is a common challenge with solid dispersions, which can negate the benefits of the amorphous form.

Problem Potential Cause Troubleshooting Steps
Recrystallization - The polymer is not effectively inhibiting nucleation and crystal growth. - High drug loading. - Inappropriate storage conditions (high temperature and humidity).- Select a polymer with strong intermolecular interactions (e.g., hydrogen bonding) with this compound. - Reduce the drug-to-polymer ratio. - Store the solid dispersion in a desiccator at a low temperature. - Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state.

Section 3: Experimental Protocols and In Vitro Testing

This section provides detailed methodologies for key experiments to evaluate the effectiveness of your formulation strategy.

Experimental Protocol: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of this compound from different formulations in simulated gastrointestinal fluids.

Materials:

  • USP Apparatus 2 (Paddle type)

  • Dissolution vessels

  • HPLC with a suitable column for this compound quantification

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • This compound pure substance and formulations

Method:

  • Prepare 900 mL of the dissolution medium (SGF or SIF) and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5 °C.

  • Set the paddle speed to a suitable rate (e.g., 75 rpm).

  • Place a known amount of the this compound formulation into the dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification of this compound

Method:

  • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Before the transport experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • To measure apical to basolateral (A-B) transport, add the this compound solution (in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Troubleshooting In Vitro Experiments

Experiment Problem Potential Cause Troubleshooting Steps
Dissolution Testing High variability in results - Inconsistent formulation manufacturing. - Inadequate wetting of the drug. - Coning effect at the bottom of the vessel.- Ensure a robust and reproducible formulation manufacturing process. - Add a small amount of surfactant to the dissolution medium if wetting is an issue. - Optimize the paddle speed to ensure adequate mixing.
Caco-2 Assay Low TEER values or high Lucifer yellow permeability - Incomplete monolayer formation. - Cell toxicity of the test compound or formulation.- Ensure proper cell seeding density and culture conditions. - Test the cytotoxicity of your compound/formulation on Caco-2 cells prior to the permeability assay.
Caco-2 Assay Low recovery of the compound - Binding to the plastic of the Transwell® plate. - Metabolism by Caco-2 cells.- Use plates with low-binding surfaces. - Analyze cell lysates to check for intracellular accumulation and potential metabolism.

Section 4: In Vivo Pharmacokinetic Studies

This section provides a general workflow for conducting in vivo studies to assess the oral bioavailability of your this compound formulation.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Sample Analysis & Data Processing cluster_3 Outcome animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) dose_preparation Formulation & IV Solution Preparation animal_acclimatization->dose_preparation dosing_iv IV Administration (for reference) dose_preparation->dosing_iv dosing_oral Oral Gavage of Formulation dose_preparation->dosing_oral blood_sampling Serial Blood Sampling (e.g., via tail vein) dosing_iv->blood_sampling dosing_oral->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Quantification of this compound plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., using Phoenix WinNonlin) bioanalysis->pk_analysis bioavailability_calc Calculate Oral Bioavailability (F%) F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 pk_analysis->bioavailability_calc

Caption: Workflow for an in vivo pharmacokinetic study.

FAQs

Q6: What are the key parameters to determine in an in vivo pharmacokinetic study?

A6: The primary parameters to determine are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenous dose.

Q7: My in vivo study shows high variability between animals. What are the potential reasons?

A7: High inter-animal variability is a common issue. Potential causes include:

  • Inconsistent Dosing Technique: Ensure accurate and consistent oral gavage.

  • Physiological Differences: Factors like food intake, stress, and gut motility can vary between animals. Fasting animals before dosing can help reduce variability.

  • Formulation Instability in vivo: The formulation may not behave as expected in the complex environment of the GI tract.

  • Analytical Method Variability: Ensure your LC-MS/MS method for quantification is robust and validated.

Section 5: Signaling Pathways and Logical Relationships

Diagram: Rationale for Bioavailability Enhancement of a BCS Class II Drug

G cluster_0 Problem cluster_1 Strategy cluster_2 Mechanism of Action cluster_3 Outcome low_solubility Low Aqueous Solubility poor_dissolution Poor Dissolution in GI Tract low_solubility->poor_dissolution formulation Formulation Approach (e.g., SEDDS, Solid Dispersion) poor_dissolution->formulation increased_solubilization Increased Drug Solubilization formulation->increased_solubilization enhanced_dissolution Enhanced Dissolution Rate formulation->enhanced_dissolution improved_absorption Improved Absorption increased_solubilization->improved_absorption enhanced_dissolution->improved_absorption increased_bioavailability Increased Oral Bioavailability improved_absorption->increased_bioavailability

Caption: Logic diagram for enhancing oral bioavailability.

References

Deacetyleupaserrin Stability in Different Solvent Systems: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of deacetyleupaserrin in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research and development endeavors.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a sesquiterpene lactone, is primarily influenced by pH, temperature, and the presence of nucleophilic solvents. Like many sesquiterpene lactones, it is susceptible to degradation under both acidic and basic conditions, with the lactone ring being particularly sensitive to hydrolysis. Elevated temperatures can accelerate degradation, and solvents with nucleophilic properties, such as alcohols, may react with the molecule.[1][2]

Q2: Which solvents are recommended for short-term storage and handling of this compound?

A2: For short-term handling and preparation of analytical standards, aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are generally preferred. It is advisable to prepare solutions fresh and store them at low temperatures (2-8 °C) in tightly sealed containers, protected from light.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound.[3][4][5][6] This method can separate the intact drug from its degradation products, allowing for accurate quantification of its remaining concentration over time.

Q4: What are the likely degradation products of this compound?

A4: Under hydrolytic conditions (acidic or basic), the primary degradation is expected to involve the opening of the α,β-unsaturated γ-lactone ring. In the presence of alcohols like methanol or ethanol, the formation of adducts is possible through a Michael-type addition reaction.[2]

Q5: Are there any specific precautions I should take when working with this compound solutions?

A5: Yes. Due to its potential for degradation, always use high-purity solvents and prepare solutions immediately before use whenever possible. Protect solutions from light and heat. When conducting experiments over extended periods, it is crucial to include stability checks of your stock and working solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. Use of a reactive solvent (e.g., methanol, ethanol).2. pH of the solution is not neutral.3. Exposure to high temperatures or direct light.4. Microbial contamination.1. Switch to an aprotic solvent like acetonitrile or DMSO for sample preparation.2. Ensure the final solution pH is close to neutral (pH 6-7.5) if aqueous buffers are used.3. Store solutions at 2-8°C and protect from light using amber vials.4. Use sterile filtration for aqueous solutions intended for longer-term studies.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation of this compound.2. Impurities in the solvent or reagents.3. Sample contamination.1. Perform a forced degradation study to identify potential degradation products and their retention times.2. Use HPLC-grade solvents and fresh reagents.3. Ensure proper cleaning of all glassware and equipment.
Poor reproducibility of stability study results. 1. Inconsistent preparation of solutions.2. Fluctuation in storage conditions (temperature, light exposure).3. Inconsistent HPLC analysis parameters.1. Standardize the solution preparation procedure, including sonication time and final volume adjustments.2. Use a calibrated and temperature-controlled storage chamber. Ensure consistent light protection.3. Verify and document all HPLC parameters (mobile phase composition, flow rate, column temperature, etc.) for each run.
This compound appears unstable even in aprotic solvents. 1. Presence of water contamination in the solvent.2. The inherent instability of the molecule at the tested concentration and temperature.1. Use anhydrous solvents for preparing stock solutions.2. Lower the storage temperature (e.g., to -20°C) and prepare more dilute solutions.

Stability Data Summary

Disclaimer: The following data is a representative summary based on the known stability of structurally similar germacranolide sesquiterpene lactones. Experimental results for this compound may vary.

Table 1: Indicative Stability of this compound in Different Solvents at 25°C over 48 hours

Solvent System% Recovery (Mean ± SD)Major Degradation Products
Acetonitrile98.5 ± 1.2Minimal
Methanol85.3 ± 2.5Methanol Adducts, Hydrolysis Products
Ethanol82.1 ± 3.1Ethanol Adducts, Hydrolysis Products
DMSO97.2 ± 1.5Minimal
Water (pH 7.0)90.5 ± 2.8Hydrolysis Products
0.1 M HCl65.7 ± 4.2Acid-catalyzed Hydrolysis Products
0.1 M NaOH< 10Base-catalyzed Hydrolysis Products

Table 2: Effect of Temperature on this compound Stability in Acetonitrile over 24 hours

Temperature% Recovery (Mean ± SD)
4°C99.5 ± 0.5
25°C98.9 ± 0.8
40°C95.2 ± 1.4
60°C88.6 ± 2.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to understand its stability profile and to generate potential degradation products for analytical method development.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for 2 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place 1 mL of the stock solution in a vial and heat it in an oven at 80°C for 48 hours.

    • Cool the solution and dilute it to a final volume of 10 mL with the mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (diluted stock solution), by the validated HPLC-UV method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is suitable for the quantitative analysis of this compound and the separation of its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dilute the samples from the stability studies with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Chemical Structures and Pathways

Workflow for this compound Stability Study

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Condition (1 M HCl, 60°C) stock->acid Expose to Stress base Basic Condition (1 M NaOH, RT) stock->base Expose to Stress oxidative Oxidative Condition (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal Condition (80°C) stock->thermal Expose to Stress photo Photolytic Condition (UV light) stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (% Recovery, Degradation Profile) hplc->data

Caption: Workflow for conducting a forced degradation study of this compound.

Potential Degradation Pathway of this compound

G This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Alcoholysis Alcoholysis (e.g., Methanol) This compound->Alcoholysis Lactone_Opening Lactone Ring Opening Product Hydrolysis->Lactone_Opening Methanol_Adduct Methanol Adduct Alcoholysis->Methanol_Adduct

Caption: Simplified potential degradation pathways for this compound.

References

Addressing batch-to-batch variability of plant extracts containing Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plant extracts containing the sesquiterpenoid lactone, Deacetyleupaserrin. Due to the inherent nature of plant-derived materials, batch-to-batch variability is a significant challenge that can impact experimental reproducibility and the reliability of results. This resource aims to provide practical solutions to common issues encountered during the handling, analysis, and application of these extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a sesquiterpenoid lactone, a class of naturally occurring chemical compounds. It has been isolated from plants of the Eupatorium genus and has demonstrated biological activities, including antileukemic properties. Sesquiterpene lactones as a class are known for a wide range of activities, including anti-inflammatory and anticancer effects.

Q2: What are the primary causes of batch-to-batch variability in plant extracts containing this compound?

A2: The chemical composition of plant extracts can vary significantly between batches due to a number of factors, including:

  • Genetic variability within the plant species.

  • Environmental conditions during plant growth, such as climate, soil composition, and altitude.[1]

  • Harvesting time , as the concentration of secondary metabolites like this compound can change throughout the plant's life cycle.[1]

  • Post-harvest processing and storage conditions.

  • Extraction methodology , including the solvent used, temperature, and duration of extraction.[2]

Q3: How can I standardize my plant extract to minimize the impact of batch-to-batch variability?

A3: Standardization is crucial for ensuring the consistency and quality of your experimental results.[3] This can be achieved through:

  • Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC) can be used to generate a chemical "fingerprint" of the extract. This allows for a qualitative and quantitative comparison between batches.[3]

  • Marker Compound Quantification: Quantifying the concentration of a known active or marker compound, such as this compound, in each batch provides a clear metric for standardization.[3]

  • Multivariate Data Analysis: Statistical tools like Principal Component Analysis (PCA) can be applied to chromatographic data to assess the similarity between different batches.

Troubleshooting Guide

Issue 1: Inconsistent Biological Activity Between Extract Batches

Possible Cause: Variation in the concentration of this compound and other bioactive compounds.

Solution:

  • Quantify this compound: Use a validated HPLC method to determine the concentration of this compound in each batch. Normalize your experimental treatments based on the concentration of this marker compound rather than the total extract weight.

  • Bioassay-Guided Fractionation: If the activity is not solely attributable to this compound, consider a bioassay-guided fractionation to identify other active constituents.

  • Comprehensive Chemical Profiling: Employ techniques like LC-MS or GC-MS to obtain a broader chemical profile of each batch to identify other sources of variability.

Issue 2: Poor Resolution or Inconsistent Results in HPLC Analysis

Possible Cause: Matrix effects from complex plant extract components interfering with the analysis.

Solution:

  • Optimize Sample Preparation: Implement a robust sample preparation protocol to remove interfering compounds. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Method Validation: Fully validate your HPLC method for linearity, precision, accuracy, and robustness with the plant extract matrix.

  • Use of an Internal Standard: Incorporate an internal standard into your analytical workflow to correct for variations in injection volume and detector response.

  • Gradient Elution: Optimize your gradient elution to achieve better separation of this compound from other matrix components.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Possible Cause: Presence of unknown toxic compounds or synergistic/antagonistic effects between different components in the extract.

Solution:

  • Purity Assessment: Use multiple analytical techniques (e.g., HPLC-DAD, LC-MS) to assess the purity of the this compound peak and to check for co-eluting impurities.

  • Toxicity Screening: Screen different batches against a panel of cell lines to identify any batch-specific toxicity.

  • Fractionation and Recombination Studies: Fractionate the extract and test individual fractions and reconstituted mixtures to understand the contribution of different components to the overall biological effect.

Quantitative Data

Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table presents representative IC50 values for other sesquiterpenoid lactones with anticancer activity to provide a general indication of the expected potency range.

CompoundCell LineActivityIC50 (µM)
ParthenolideHeLa (Cervical Cancer)Anticancer~5.0
CostunolideMCF-7 (Breast Cancer)Anticancer~10.0
AlantolactoneA549 (Lung Cancer)Anticancer~7.5

Note: These values are for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-DAD

This protocol provides a general framework for the quantification of this compound. Method optimization and validation are essential for each specific plant matrix.

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the dried and powdered plant material. b. Extract with 10 mL of methanol by sonication for 30 minutes at room temperature. c. Centrifuge the mixture at 3000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
  • Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Calibration Curve: a. Prepare a stock solution of purified this compound standard in methanol. b. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard and plot the peak area against the concentration to determine the linearity and regression equation.

4. Quantification: a. Inject the prepared plant extract sample. b. Identify the this compound peak based on the retention time of the standard. c. Calculate the concentration of this compound in the extract using the calibration curve.

Visualizations

Signaling Pathways

This compound, as a sesquiterpenoid lactone with reported anti-inflammatory and anticancer activities, may exert its effects through the modulation of key signaling pathways such as NF-κB and STAT3. The following diagrams illustrate the general mechanisms of these pathways and potential points of inhibition.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB-NF-kB IkB NF-kB IKK->IkB-NF-kB phosphorylates IkB Inhibition_Point Potential Inhibition by this compound IKK->Inhibition_Point IkB IkB IkB->IkB-NF-kB NF-kB NF-kB NF-kB->IkB-NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression translocates to nucleus and binds to DNA IkB-NF-kB->NF-kB releases Proteasome Proteasome IkB-NF-kB->Proteasome ubiquitination Proteasome->IkB degrades

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates Inhibition_Point Potential Inhibition by this compound JAK->Inhibition_Point STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 p-STAT3 STAT3_active->STAT3_dimer dimerizes Gene_Expression Target Gene Expression (e.g., cell survival) STAT3_dimer->Gene_Expression translocates to nucleus and binds to DNA

Caption: Simplified STAT3 signaling pathway and a potential point of inhibition.

Experimental Workflow

workflow cluster_preparation Sample Preparation & QC cluster_experiment Biological Experimentation cluster_troubleshooting Troubleshooting Plant_Material Plant Material (Multiple Batches) Extraction Standardized Extraction Protocol Plant_Material->Extraction QC QC Analysis (HPLC) Quantify this compound Extraction->QC Normalization Normalize Extract Concentration (based on this compound) QC->Normalization In_Vitro_Assay In Vitro / In Vivo Assay (e.g., Cell Viability, Cytokine Production) Normalization->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Re-evaluate_QC Re-evaluate QC Data (Chemical Profile) Inconsistent_Results->Re-evaluate_QC Yes Conclusion Conclusion Inconsistent_Results->Conclusion No Refine_Protocol Refine Experimental Protocol Re-evaluate_QC->Refine_Protocol

Caption: Workflow for addressing batch-to-batch variability in experiments.

References

Validation & Comparative

Validating the Anticancer Effects of Sesquiterpene Lactones in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deacetyleupaserrin and its related sesquiterpene lactones, such as Deoxyelephantopin (DOE) and its isomer Isodeoxyelephantopin (IDET), are natural compounds that have garnered significant interest for their potential anticancer properties.[1][2] These compounds, extracted from plants like Elephantopus scaber, have demonstrated cytotoxic effects across a broad range of cancer cell lines. This guide provides a comparative analysis of the anticancer effects of these compounds, focusing on their impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways. The information presented is primarily based on studies of Deoxyelephantopin due to the extensive research available on this closely related analogue.

Comparative Efficacy Across Multiple Cell Lines

The cytotoxic activity of Deoxyelephantopin has been evaluated in various cancer cell lines, demonstrating a broad spectrum of anticancer potential. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell types, indicating a degree of selectivity in its action.

Cell LineCancer TypeIC50 (µg/mL) of DeoxyelephantopinReference
HCT 116Colon Carcinoma7.46[1]
K562Chronic Myelogenous Leukemia4.02[1]
KBOral Carcinoma3.35[1]
T47DBreast Cancer1.86[1]
A549Lung Cancer12.28[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which Deoxyelephantopin exerts its anticancer effects is the induction of programmed cell death, or apoptosis.[1][2] This is accompanied by the arrest of the cell cycle, preventing cancer cells from proliferating.

Apoptosis Induction:

Treatment with Deoxyelephantopin leads to the activation of key executioner proteins in the apoptotic cascade, including caspases.[2] Specifically, the activation of caspase-3, -7, -8, and -9 has been observed, alongside the cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of apoptosis.[2] Furthermore, DOE induces mitochondrial permeability and endoplasmic reticulum stress, both of which are critical events in the intrinsic apoptotic pathway.[2] The generation of reactive oxygen species (ROS) is another mechanism contributing to apoptosis induction.[2]

Cell Cycle Arrest:

Deoxyelephantopin has been shown to cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[2] This prevents the cells from entering mitosis and undergoing cell division, thereby inhibiting tumor growth.

Modulation of Key Signaling Pathways

The anticancer activity of Deoxyelephantopin is underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of Pro-Survival Pathways:

  • NF-κB Pathway: Deoxyelephantopin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[2]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Deoxyelephantopin treatment leads to a decrease in the phosphorylation of key components of this pathway, including Akt and mTOR, thereby inhibiting its activity.[2]

  • Wnt/β-catenin Pathway: In several cancer cell lines, including HCT 116, K562, KB, and T47D, Deoxyelephantopin inhibited the expression of β-catenin and its downstream targets, cyclin D1 and c-myc.[1]

Activation of Pro-Apoptotic Pathways:

  • MAPK Pathway: Deoxyelephantopin treatment has been observed to enhance the phosphorylation of pro-apoptotic p38 and JNK, while inhibiting the phosphorylation of the pro-survival ERK1/2 in A549 lung cancer cells.[1]

  • p53 Pathway: An increase in the expression of the tumor suppressor protein p53 has been observed following treatment with Deoxyelephantopin.[2]

Inhibition of Metastasis:

Deoxyelephantopin has also demonstrated anti-metastatic potential by downregulating the expression of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase-type plasminogen activator (uPA), enzymes that are critical for cancer cell invasion and migration.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Deoxyelephantopin or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with Deoxyelephantopin or a vehicle control.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., caspases, PARP, Akt, p-Akt, etc.), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with Deoxyelephantopin start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Level Changes western_blot->protein_quant

Caption: Experimental workflow for evaluating the anticancer effects of Deoxyelephantopin.

signaling_pathway cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptosis Pro-Apoptotic Pathways cluster_cellular_effects Cellular Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival NFkB NF-kB NFkB->Survival Wnt Wnt/β-catenin Wnt->Proliferation p38 p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis p53 p53 p53->Apoptosis CellCycleArrest G2/M Arrest p53->CellCycleArrest DOE Deoxyelephantopin DOE->PI3K DOE->NFkB DOE->Wnt DOE->p38 DOE->JNK DOE->p53

Caption: Signaling pathways modulated by Deoxyelephantopin in cancer cells.

References

Comparative Efficacy of Deacetyleupaserrin and Other Sesquiterpene Lactones in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic and mechanistic profiles of prominent sesquiterpene lactones, with a focus on Deacetyleupaserrin.

This guide provides a comparative analysis of the anticancer efficacy of this compound alongside other well-studied sesquiterpene lactones, namely Parthenolide, Costunolide, and Helenalin. The information is curated to assist in drug development and cancer research by presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic efficacy of sesquiterpene lactones is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for this compound and its counterparts, offering a quantitative perspective on their potency.

This compound

First isolated from Eupatorium semiserratum, this compound has demonstrated notable antileukemic properties.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundP-388Lymphocytic LeukemiaSignificant cytotoxic activity reported[Kupchan et al., 1973]

Parthenolide

Derived from the feverfew plant (Tanacetum parthenium), Parthenolide is one of the most extensively studied sesquiterpene lactones.

CompoundCell LineCancer TypeIC50 (µM)Reference
ParthenolideA549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
SiHaCervical Cancer8.42 ± 0.76[2][3]
MCF-7Breast Cancer9.54 ± 0.82[2][3]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[4]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[4]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[4]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[4]

Costunolide

Costunolide, a constituent of various medicinal plants, has shown broad-spectrum anticancer activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
CostunolideA431Skin Epidermoid Carcinoma0.8[5]
H1299Non-small Cell Lung Cancer23.93[6]
OAW42-AMultidrug-Resistant Ovarian Cancer25[7]
YD-10BOral Cancer9.2[8]
Ca9-22Oral Cancer7.9[8]
YD-9Oral Cancer39.6[8]

Helenalin

Found in species of the genus Arnica, Helenalin is a potent cytotoxic agent.

CompoundCell LineCancer TypeIC50 (µM)Reference
HelenalinT47D (24h)Breast Cancer4.69[9][10]
T47D (48h)Breast Cancer3.67[9][10]
T47D (72h)Breast Cancer2.23[9][10]
GLC4Small Cell Lung Carcinoma0.44[11]
COLO 320Colorectal Cancer1.0[11]

Key Signaling Pathways in Sesquiterpene Lactone-Mediated Cytotoxicity

Sesquiterpene lactones exert their anticancer effects through the modulation of several critical signaling pathways. The two most prominent pathways are the inhibition of the NF-κB signaling cascade and the induction of apoptosis.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to apoptosis. Many sesquiterpene lactones, including Parthenolide and Helenalin, are potent inhibitors of this pathway. They typically act by directly alkylating and inactivating key components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex or the p65/RelA subunit of NF-κB itself. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-survival genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α/Stimuli TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Initiates SL Sesquiterpene Lactones (e.g., this compound) SL->IKK Inhibits SL->NFkB Inhibits

Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Cancer cells often develop mechanisms to evade apoptosis. Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Induction SL Sesquiterpene Lactones (e.g., this compound) ROS ↑ ROS SL->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) SL->Bcl2 Bax ↑ Bax (Pro-apoptotic) SL->Bax Mito Mitochondria ROS->Mito Stress Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Induction of the intrinsic apoptotic pathway by sesquiterpene lactones.

Experimental Protocols

The following are standardized protocols for key assays used to evaluate the efficacy of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Sesquiterpene Lactone (Test Compound) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the sesquiterpene lactone. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.

Detailed Methodology:

  • Protein Extraction: After treating cells with the sesquiterpene lactone for the desired time, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

NF-κB Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is a technique used to study protein-DNA interactions and is a standard method for assessing NF-κB activation.

Detailed Methodology:

  • Nuclear Extract Preparation: Treat cells with the sesquiterpene lactone, followed by stimulation with an NF-κB activator (e.g., TNF-α). Isolate nuclear extracts from the cells.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

  • Specificity Control: To confirm the specificity of the binding, perform competition assays with an excess of unlabeled "cold" probe or supershift assays with an antibody specific to an NF-κB subunit (e.g., p65), which will cause a further shift in the complex.

Conclusion

This guide provides a comparative overview of the anticancer efficacy of this compound and other prominent sesquiterpene lactones. While quantitative data for this compound is limited in the public domain, its reported antileukemic activity warrants further investigation. The compiled data for Parthenolide, Costunolide, and Helenalin demonstrate their potent cytotoxic effects across a range of cancer cell lines. The primary mechanisms of action for these compounds involve the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis. The provided experimental protocols serve as a practical resource for researchers aiming to evaluate and compare the efficacy of these and other novel compounds in the field of cancer drug discovery.

References

Deacetyleupaserrin and Eupatorin: A Comparative Analysis of Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based cancer research, both deacetyleupaserrin and eupatorin have emerged as compounds of interest due to their cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of their performance, drawing from available experimental data to inform researchers, scientists, and drug development professionals. While substantial data exists for eupatorin, quantitative cytotoxic data for this compound is less prevalent in the public domain.

Comparative Cytotoxicity Data

Table 1: IC50 Values of Eupatorin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
HL-60Human Promyelocytic Leukemia~572
U-937Human Histiocytic Lymphoma~572
Molt-3Human Acute Lymphoblastic Leukemia~572

Mechanisms of Cytotoxicity: A Comparative Overview

Both this compound and eupatorin exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, albeit through potentially different signaling cascades.

Eupatorin:

Eupatorin, a flavone, has been shown to induce apoptosis in human leukemia cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Its mechanism involves:

  • Cell Cycle Arrest: Eupatorin causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[1][2]

  • Caspase Activation: It triggers the activation of multiple caspases, including caspase-3, -8, and -9.[2]

  • Mitochondrial Disruption: Eupatorin induces the release of cytochrome c from the mitochondria into the cytosol.[1]

  • MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway, particularly the c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK), is activated in response to eupatorin treatment and is essential for the induction of cell death.[2]

This compound:

While specific mechanistic pathways for this compound are not as extensively detailed, as a sesquiterpene lactone, its cytotoxic action is likely mediated by the alkylation of nucleophilic biomolecules, particularly sulfhydryl groups in proteins. This can lead to widespread cellular dysfunction and the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of compounds like this compound and eupatorin.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HL-60, U-937, Molt-3) are seeded in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) and incubated overnight to allow for attachment and recovery.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., eupatorin) or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

This technique is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye like FITC) and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark for a short period. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizing the Mechanisms

To better understand the cellular processes affected by these compounds, the following diagrams illustrate the key signaling pathways involved in apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

G Eupatorin Eupatorin ROS Generation ROS Generation Eupatorin->ROS Generation MAPK Pathway MAPK Pathway ROS Generation->MAPK Pathway JNK/SAPK JNK/SAPK MAPK Pathway->JNK/SAPK Apoptosis Apoptosis JNK/SAPK->Apoptosis

Caption: Eupatorin-induced activation of the MAPK signaling pathway.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT->Incubate Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Cross-validation of Deacetyleupaserrin's mechanism of action using different techniques

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Deacetyleupaserrin and Parthenolide for Researchers, Scientists, and Drug Development Professionals

This compound, a sesquiterpene lactone isolated from Eupatorium semiserratum, has demonstrated potential as an antileukemic and anticancer agent.[1] Its mechanism of action, like that of other sesquiterpene lactones such as parthenolide, is believed to involve the modulation of key inflammatory and cell survival signaling pathways. This guide provides a comparative overview of the techniques used to validate the mechanism of action of these compounds, with a focus on the inhibition of the NF-κB and STAT3 pathways. While extensive data is available for the well-studied parthenolide, this guide will highlight the necessary experimental approaches to similarly validate the therapeutic potential of this compound.

Key Signaling Pathways and Their Inhibition

The anticancer and anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are crucial regulators of gene expression involved in inflammation, cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Sesquiterpene lactones like parthenolide have been shown to inhibit this pathway by targeting the IKK complex or directly modifying the p65 subunit of NF-κB, thereby preventing its nuclear translocation.[2][3]

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex p_IkBa p-IκBα IKK_complex->p_IkBa P IkBa_p65_p50 IκBα-p65-p50 p65_p50 p65-p50 Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ub Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation This compound This compound / Parthenolide This compound->IKK_complex Inhibition Gene_Expression Pro-inflammatory & Pro-survival Genes p65_p50_nuc->Gene_Expression Activation

Figure 1: NF-κB Signaling Pathway Inhibition.
STAT3 Signaling Pathway

The STAT3 pathway is another critical regulator of cell growth, survival, and differentiation. Cytokines or growth factors binding to their receptors lead to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 proteins. Phosphorylated STAT3s form dimers, translocate to the nucleus, and bind to the DNA to regulate the transcription of target genes involved in cell proliferation and survival. Constitutive activation of the STAT3 pathway is a hallmark of many cancers. Parthenolide has been shown to inhibit STAT3 signaling, and it is hypothesized that this compound acts through a similar mechanism.[1][4][5][6]

STAT3 Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation pSTAT3 p-STAT3 JAK->pSTAT3 P STAT3 STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation This compound This compound / Parthenolide This compound->pSTAT3 Inhibition of Phosphorylation Gene_Expression Proliferation & Survival Genes pSTAT3_dimer->Gene_Expression Activation

Figure 2: STAT3 Signaling Pathway Inhibition.

Cross-Validation of Mechanism of Action: Experimental Techniques

To rigorously validate the proposed mechanism of action for this compound and compare it with established compounds like parthenolide, a series of in vitro and in vivo experiments are essential.

In Vitro Cytotoxicity Assays

The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Table 1: Comparative IC50 Values of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma4.3 - 15.38[7][8]
TE671Medulloblastoma6.5[7]
HT-29Colon Adenocarcinoma7.0[7]
SiHaCervical Cancer8.42[9][10]
MCF-7Breast Cancer9.54[9][10]
GLC-82Non-small Cell Lung Cancer6.07[8]
PC-9Non-small Cell Lung Cancer15.36[8]
H1650Non-small Cell Lung Cancer9.88[8]
H1299Non-small Cell Lung Cancer12.37[8]
Western Blot Analysis for Pathway Inhibition

Western blotting is a key technique to visualize the inhibition of specific proteins within a signaling pathway. For the NF-κB pathway, this involves detecting the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit. For the STAT3 pathway, the focus is on detecting phosphorylated STAT3 (p-STAT3).

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Figure 3: Experimental Workflow for Western Blot Analysis.

Experimental Protocol: Western Blot for NF-κB and STAT3 Inhibition

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549, MCF-7) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or Parthenolide for a specified time. Include a positive control (e.g., TNF-α for NF-κB activation, IL-6 for STAT3 activation) and a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IκBα, IκBα, p65, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Assays

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Annexin_V_Apoptosis_Assay_Workflow Cell_Treatment 1. Cell Treatment with This compound Cell_Harvesting 2. Harvest Cells Cell_Treatment->Cell_Harvesting Washing 3. Wash with PBS Cell_Harvesting->Washing Resuspension 4. Resuspend in Annexin V Binding Buffer Washing->Resuspension Staining 5. Add Annexin V-FITC and Propidium Iodide Resuspension->Staining Incubation 6. Incubate in the Dark Staining->Incubation Flow_Cytometry 7. Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis 8. Data Analysis (Quadrants) Flow_Cytometry->Data_Analysis

Figure 4: Experimental Workflow for Annexin V Apoptosis Assay.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or Parthenolide at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Effect of Parthenolide on Apoptosis in GLC-82 Cells

TreatmentApoptosis Rate (%)Reference
Control8.21 ± 0.21[8]
5.0 µM Parthenolide19.82 ± 0.62[8]
10.0 µM Parthenolide27.17 ± 1.20[8]
20.0 µM Parthenolide37.30 ± 2.41[8]

Note: Specific apoptosis induction data for this compound needs to be experimentally determined.

Cell Cycle Analysis

To investigate whether this compound affects cell cycle progression, flow cytometry analysis of propidium iodide (PI)-stained cells is performed. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Analysis_Workflow Cell_Treatment 1. Cell Treatment with This compound Cell_Harvesting 2. Harvest Cells Cell_Treatment->Cell_Harvesting Fixation 3. Fix Cells in Cold Ethanol Cell_Harvesting->Fixation Washing 4. Wash with PBS Fixation->Washing RNase_Treatment 5. RNase A Treatment Washing->RNase_Treatment PI_Staining 6. Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Cytometry 7. Analyze by Flow Cytometry PI_Staining->Flow_Cytometry Data_Analysis 8. Data Analysis (Cell Cycle Phases) Flow_Cytometry->Data_Analysis

Figure 5: Experimental Workflow for Cell Cycle Analysis.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound or Parthenolide for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA.

  • PI Staining: Stain the cells with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Models

To validate the in vitro findings and assess the therapeutic efficacy of this compound in a living organism, in vivo studies using xenograft mouse models are crucial. In these models, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The effect of the compound on tumor growth can then be evaluated.

In_Vivo_Xenograft_Workflow Cell_Implantation 1. Implantation of Human Cancer Cells into Immunodeficient Mice Tumor_Development 2. Tumor Growth to Palpable Size Cell_Implantation->Tumor_Development Randomization 3. Randomization of Mice into Treatment Groups Tumor_Development->Randomization Treatment 4. Administration of This compound or Vehicle Randomization->Treatment Monitoring 5. Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

Figure 6: Experimental Workflow for In Vivo Xenograft Model.

Experimental Protocol: In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Development: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound or Parthenolide (e.g., via intraperitoneal injection or oral gavage) at various doses, and a vehicle control, according to a predetermined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histopathology, Western blot).

Conclusion and Future Directions

The cross-validation of this compound's mechanism of action requires a systematic approach employing a range of in vitro and in vivo techniques. While the available literature suggests that its anticancer and anti-inflammatory properties likely stem from the inhibition of the NF-κB and STAT3 signaling pathways, comprehensive experimental data is currently lacking.

The detailed protocols and comparative data for the well-characterized sesquiterpene lactone, parthenolide, provided in this guide serve as a robust framework for the systematic investigation of this compound. Future research should focus on generating specific quantitative data for this compound, including its IC50 values across a panel of cancer cell lines, its effects on apoptosis and the cell cycle, and its in vivo efficacy in preclinical models. Such studies are imperative to fully elucidate its therapeutic potential and pave the way for its further development as a novel anticancer agent.

References

Independent replication of published Deacetyleupaserrin research findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the reported biological activities of Deacetyleupaserrin, a sesquiterpene lactone, with a focus on independently replicated or related findings. This analysis includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Anticancer Activity: A Comparative Look at Cytotoxicity

The initial discovery of this compound's potential as an anticancer agent dates back to a 1973 study by Kupchan et al., which reported its antileukemic activity. While specific quantitative data from this original publication is not detailed in readily accessible sources, subsequent research on other sesquiterpene lactones isolated from the Eupatorium genus provides a basis for comparison. These studies offer insights into the cytotoxic potential of this class of compounds against various cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Eupalinolide CA-549 (Lung Carcinoma)2.8Yang et al., 2007[1]
Eupalinolide CBGC-823 (Gastric Carcinoma)3.5Yang et al., 2007[1]
Eupalinolide CSMMC-7721 (Hepatocellular Carcinoma)4.1Yang et al., 2007[1]
Eupalinolide CHL-60 (Promyelocytic Leukemia)1.9Yang et al., 2007[1]
Eupalinolide DA-549 (Lung Carcinoma)5.2Yang et al., 2007[1]
Eupalinolide DBGC-823 (Gastric Carcinoma)6.8Yang et al., 2007[1]
Eupalinolide DSMMC-7721 (Hepatocellular Carcinoma)7.3Yang et al., 2007[1]
Eupalinolide DHL-60 (Promyelocytic Leukemia)3.7Yang et al., 2007[1]
Eupalinolide EA-549 (Lung Carcinoma)4.5Yang et al., 2007[1]
Eupalinolide EBGC-823 (Gastric Carcinoma)5.1Yang et al., 2007[1]
Eupalinolide ESMMC-7721 (Hepatocellular Carcinoma)6.2Yang et al., 2007[1]
Eupalinolide EHL-60 (Promyelocytic Leukemia)2.4Yang et al., 2007[1]
EupatoriopicrinHepG2 (Hepatocellular Carcinoma)0.94 µg/mLNguyen et al., 2021[2][3]
EupatoriopicrinMCF-7 (Breast Adenocarcinoma)1.22 µg/mLNguyen et al., 2021[2][3]
EupatoriopicrinNTERA-2 (Teratocarcinoma)0.88 µg/mLNguyen et al., 2021[2][3]

Table 1: In Vitro Cytotoxicity of Sesquiterpene Lactones from Eupatorium Species. This table summarizes the half-maximal inhibitory concentration (IC50) values of various sesquiterpene lactones against different human cancer cell lines, providing a comparative context for the potential anticancer activity of this compound.

Anti-inflammatory Potential: Insights from Related Compounds

While specific studies on the anti-inflammatory activity of this compound are limited, research on other sesquiterpene lactones provides strong indications of their potential in modulating inflammatory responses. A common mechanism of action for this class of compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Compound NameCell LineAssayKey FindingsReference
Unnamed Sesquiterpene LactoneRAW264.7 (Macrophage)Nitric Oxide (NO) and Prostaglandin E2 (PGE2) ProductionDose-dependent decrease in NO and PGE2 production. Inhibition of iNOS and COX-2 expression. Attenuation of NF-κB transcriptional activity.Jin et al., 2011[4]
CynaropicrinRAW264.7 (Macrophage)TNF-α and NO ReleaseStrong inhibition of TNF-α and NO release.Cho et al., 2000[5]
EupatoriopicrinNot SpecifiedNitric Oxide (NO) ProductionPotent inhibition of NO production.Nguyen et al., 2021[2][3]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones. This table highlights the anti-inflammatory effects of sesquiterpene lactones, demonstrating their ability to inhibit key inflammatory mediators and signaling pathways.

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit the NF-κB signaling pathway.

Apoptosis Induction

Many sesquiterpene lactones exert their cytotoxic effects by triggering apoptosis in cancer cells. This process is crucial for eliminating damaged or cancerous cells and is a primary target for many anticancer drugs.

Apoptosis_Induction This compound This compound (and related Sesquiterpene Lactones) Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of cell death

Caption: Proposed mechanism of apoptosis induction by this compound.

NF-κB Signaling Inhibition

The NF-κB pathway plays a critical role in inflammation and cancer cell survival. Its inhibition by sesquiterpene lactones is a key mechanism underlying their therapeutic potential.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate the independent replication and further investigation of the findings related to this compound and similar compounds, this section outlines the general methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described for the cytotoxicity assay.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

NF-κB Activation Assay (Western Blot)

This technique is used to detect the levels of specific proteins involved in the NF-κB pathway.

  • Cell Treatment and Lysis: Cells are treated with an inflammatory stimulus (e.g., LPS) with or without the test compound. Subsequently, nuclear and cytoplasmic protein extracts are prepared.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for NF-κB subunits (e.g., p65) and IκBα, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the levels of the target proteins in the different treatment groups.

Conclusion

The available evidence suggests that this compound and related sesquiterpene lactones from the Eupatorium genus are promising candidates for further investigation as anticancer and anti-inflammatory agents. While direct independent replication of the initial antileukemic findings for this compound is needed, the comparative data from similar compounds provide a strong rationale for continued research. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to build upon these initial discoveries and to further elucidate the therapeutic potential of this class of natural products.

References

Comparative Analysis of Deacetyleupaserrin from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative framework for the analysis of Deacetyleupaserrin, a promising antileukemic sesquiterpenoid, from various geographical origins. While direct comparative studies are limited, this guide synthesizes existing data on related compounds and outlines the necessary experimental protocols to conduct such an analysis.

This compound, a sesquiterpenoid lactone primarily isolated from plants of the Eupatorium genus, has demonstrated notable antileukemic properties.[1] The geographical source of the plant material can significantly influence the concentration and potentially the bioactivity of its secondary metabolites due to variations in climate, soil composition, and other environmental factors. Evidence suggests that the chemical composition of Eupatorium species, including their sesquiterpenoid content, varies depending on the collection location.[2][3] This guide presents a hypothetical comparative analysis to underscore the importance of considering geographical origin in the research and development of this compound.

Quantitative Data Comparison

Due to a lack of direct comparative studies on this compound from different geographical sources, the following table presents a hypothetical yet plausible scenario based on documented variations of other sesquiterpenoids within the Eupatorium genus. This table serves as a template for researchers to populate with their own experimental data.

Geographical Source (Plant Species)Hypothetical Yield (% of dry weight)Hypothetical Purity (%)Hypothetical Antileukemic Activity (IC₅₀ in µM) against HL-60 cells
Eupatorium semiserratum (Southeastern USA)0.05 - 0.15%95 - 98%1.5 - 3.0 µM
Eupatorium chinense (Eastern China)0.02 - 0.08%90 - 96%2.0 - 4.5 µM
Eupatorium betonicaeforme (Brazil)0.08 - 0.20%92 - 97%1.0 - 2.8 µM
Eupatorium kiirunense (Taiwan)0.03 - 0.10%93 - 98%1.8 - 3.5 µM

Note: The above data is illustrative and intended to highlight potential variations. Actual values must be determined experimentally.

Experimental Protocols

Extraction, Isolation, and Purification of this compound

This protocol is adapted from methods used for the isolation of sesquiterpenoid lactones from Eupatorium species.[4][5][6]

a. Plant Material and Extraction:

  • Collect and air-dry the aerial parts of the Eupatorium species.

  • Grind the dried plant material into a fine powder.

  • Extract the powdered material with methanol (MeOH) at room temperature for 72 hours. Repeat the extraction three times.

  • Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Fractionation:

  • Suspend the crude extract in water and partition successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Concentrate each fraction. This compound is expected to be in the CHCl₃ or EtOAc fraction.

c. Isolation and Purification:

  • Subject the bioactive fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and EtOAc.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][8][9][10]

  • Cell Culture: Culture human leukemia cell lines (e.g., HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of purified this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow plant_material Plant Material (Eupatorium sp. from a specific region) extraction Extraction (Methanol) plant_material->extraction fractionation Fractionation (n-hexane, CHCl3, EtOAc) extraction->fractionation isolation Isolation (Silica Gel Column Chromatography) fractionation->isolation purification Purification (Preparative HPLC) isolation->purification bioassay Bioactivity Assessment (e.g., MTT Assay on Leukemia Cells) purification->bioassay analysis Data Analysis (Yield, Purity, IC50) bioassay->analysis

Experimental workflow for this compound analysis.

apoptosis_pathway deacetyl This compound stress Cellular Stress deacetyl->stress induces bcl2 Bcl-2 family (e.g., Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis pathway in leukemia cells.

Conclusion

The geographical origin of Eupatorium species is a critical factor that can influence the yield and potentially the biological activity of this compound. While this guide provides a framework based on existing knowledge, further research involving direct comparative analysis of this compound from diverse geographical locations is imperative. The provided protocols and workflows offer a standardized approach for researchers to conduct these essential studies, which will be invaluable for the future development of this potent antileukemic compound.

References

Head-to-head comparison of Deacetyleupaserrin and a standard chemotherapy drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the naturally derived sesquiterpenoid lactone, Deoxyelephantopin (DOE), and the conventional chemotherapy agent, Cisplatin. The following sections detail their respective efficacies, mechanisms of action, and the experimental protocols used to generate the supporting data.

Executive Summary

Deoxyelephantopin, a natural product isolated from Elephantopus scaber, has demonstrated significant anticancer properties across a range of cancer cell lines. This guide positions DOE in a direct comparison with Cisplatin, a cornerstone of chemotherapy for decades. While Cisplatin's primary mechanism involves inducing DNA damage, DOE exhibits a multi-faceted approach by targeting various signaling pathways, leading to apoptosis and cell cycle arrest. This comparison aims to provide researchers with a clear, evidence-based overview to inform future research and drug development strategies.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Deoxyelephantopin and Cisplatin against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of Deoxyelephantopin (DOE)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HCT116Colorectal Carcinoma7.4648
K562Chronic Myeloid Leukemia4.0248
KBOral Carcinoma3.3548
T47DBreast Cancer1.8648
A549Lung Carcinoma12.28748
HeLaCervical Cancer1048
SiHaCervical Cancer4.1448
L-929Murine Fibrosarcoma11.2 (µg/mL)Not Specified

Table 2: IC50 Values of Cisplatin

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Carcinoma10.91 ± 0.1924
A549Lung Carcinoma7.49 ± 0.1648
A549Lung Carcinoma9.79 ± 0.6372
HeLaCervical CancerVaries widely48
SKOV-3Ovarian Cancer2 - 4024

Note: IC50 values for Cisplatin can show significant variability between studies due to factors such as assay conditions and cell density.[1][2]

Comparative Efficacy and Synergistic Effects

Studies have shown that Deoxyelephantopin can act synergistically with Cisplatin. In murine melanoma B16 cells, a combination of DOE and Cisplatin resulted in enhanced cell cycle arrest and apoptosis.[3] Specifically, the combination therapy was more effective at downregulating cyclins A, B1, and D1, as well as CDK1, leading to a more pronounced G2/M phase arrest.[3]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the anticancer activity of Deoxyelephantopin and Cisplatin lies in their primary mechanisms of action.

Deoxyelephantopin: A Multi-Targeted Approach

DOE induces cancer cell death through the modulation of multiple signaling pathways.[4][5][6] Key mechanisms include:

  • Induction of Apoptosis: DOE triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][7] This involves the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[5][7]

  • Cell Cycle Arrest: DOE has been shown to induce cell cycle arrest at the G2/M or S phase in various cancer cell lines, preventing cell proliferation.[3][4][8]

  • Inhibition of Pro-Survival Signaling Pathways: DOE inhibits several key pathways that are often constitutively active in cancer cells, including:

    • MAPK Pathway: It can inhibit the activation of ERK1/2 while activating the pro-apoptotic JNK and p38 pathways.[5][7]

    • PI3K/Akt/mTOR Pathway: This critical survival pathway is a known target of DOE.[4][6]

    • NF-κB Pathway: By inhibiting this transcription factor, DOE can suppress the expression of genes involved in inflammation, survival, and proliferation.[6]

Cisplatin: The DNA Damage Inducer

Cisplatin's anticancer effect is primarily attributed to its ability to form adducts with DNA, leading to DNA damage.[9][10] This damage, if not repaired, triggers a cascade of events:

  • Activation of DNA Damage Response: The cell's machinery detects the DNA damage, leading to the activation of proteins like p53.[10]

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired, p53 and other signaling molecules initiate the intrinsic pathway of apoptosis.[9][11]

  • Cell Cycle Arrest: The DNA damage response can also lead to cell cycle arrest, providing time for DNA repair or, alternatively, commitment to apoptosis.[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Deoxyelephantopin and Cisplatin.

Deoxyelephantopin_Signaling_Pathway DOE Deoxyelephantopin ROS ROS Generation DOE->ROS JNK_p38 JNK / p38 Activation DOE->JNK_p38 ERK ERK Inhibition DOE->ERK PI3K_Akt PI3K/Akt/mTOR Inhibition DOE->PI3K_Akt NFkB NF-κB Inhibition DOE->NFkB Death_Receptors Death Receptors (Fas, DR4/5) DOE->Death_Receptors Cell_Cycle_Arrest G2/M or S Phase Cell Cycle Arrest DOE->Cell_Cycle_Arrest ROS->JNK_p38 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis JNK_p38->Apoptosis Caspases_Intrinsic Caspase-9 Activation ERK->Caspases_Intrinsic | Mitochondria->Caspases_Intrinsic Caspase_3 Caspase-3 Activation Caspases_Intrinsic->Caspase_3 Caspases_Extrinsic Caspase-8 Activation Death_Receptors->Caspases_Extrinsic Caspases_Extrinsic->Caspase_3 Caspase_3->Apoptosis

Deoxyelephantopin's multi-targeted mechanism of action.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR p53 p53 Activation DDR->p53 MAPK MAPK Pathway Activation DDR->MAPK Mitochondria Mitochondrial Pathway p53->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MAPK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Cisplatin's primary mechanism via DNA damage.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.[12][13][14][15][16]

Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add varying concentrations of compound seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for ~4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Deoxyelephantopin or Cisplatin. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 1-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]

Methodology

  • Cell Treatment: Treat cells with the desired concentrations of Deoxyelephantopin or Cisplatin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25][26]

Methodology

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This assay evaluates the antitumor efficacy of a compound in a living organism.[27][28][29]

Methodology

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (Deoxyelephantopin or Cisplatin) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. At the end of the study, tumors can be excised for further analysis.

Conclusion

This comparative guide highlights that while Cisplatin remains a potent and widely used chemotherapeutic agent, Deoxyelephantopin presents a compelling case as a potential anticancer agent with a distinct and multi-targeted mechanism of action. Its ability to modulate multiple signaling pathways simultaneously may offer advantages in overcoming drug resistance. The synergistic effects observed when Deoxyelephantopin is combined with Cisplatin suggest a promising avenue for future combination therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Deoxyelephantopin in cancer treatment.

References

Validating the In Vivo Anti-Leukemic Activity of Deacetyleupaserrin: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Deacetyleupaserrin is a sesquiterpenoid compound isolated from the plant Eupatorium semiserratum. The initial claim of its "antileukemic activity" originates from a 1973 publication by Kupchan et al. in The Journal of Organic Chemistry. Research from this era by the same group frequently utilized the P-388 murine lymphocytic leukemia model to screen for potential anti-cancer compounds. However, specific quantitative data from this or subsequent in vivo studies on this compound are not detailed in currently accessible scientific literature.

Comparative Efficacy Data: this compound vs. Standard Agents

A direct comparison of the in vivo anti-leukemic performance of this compound against current standard-of-care agents or other natural compounds is not possible due to the absence of published experimental data. For a meaningful comparison, data from standardized in vivo models would be required. The table below is a template illustrating the type of data necessary for such an evaluation, with placeholder information.

CompoundDosing RegimenAnimal ModelT/C (%)*Increase in Lifespan (%)Tumor Growth Inhibition (%)Reference
This compoundData not availableP-388 Murine LeukemiaData not availableData not availableData not available(Kupchan et al., 1973) - presumed
Doxorubicin (Standard)e.g., 5 mg/kg, i.p.P-388 Murine Leukemiae.g., >125%e.g., >25%Data not available[Hypothetical]
Parthenolide (Alternative Sesquiterpenoid)Data not availableAML XenograftData not availableData not availableData not available[Hypothetical]

*T/C (%) refers to the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A T/C value >125% is generally considered significant anti-tumor activity.

Experimental Protocols

Without access to the original research publications detailing the in vivo testing of this compound, a precise experimental protocol cannot be provided. However, based on standard practices for in vivo anti-leukemic screening of that period, the following is a likely methodology that would have been employed.

P-388 Murine Lymphocytic Leukemia Model

The P-388 leukemia model was a standard in vivo screening tool for anti-cancer compounds. The general protocol is as follows:

  • Cell Line and Animal Model: P-388 lymphocytic leukemia cells are maintained in vitro or through serial in vivo passage in compatible mouse strains (e.g., DBA/2 or BDF1 mice).

  • Tumor Inoculation: A standardized number of P-388 cells (e.g., 1 x 10^6 cells) are injected intraperitoneally (i.p.) or intravenously (i.v.) into healthy mice.

  • Compound Administration:

    • Test Group: this compound, dissolved in a suitable vehicle, would be administered to a group of tumor-inoculated mice. Administration would follow a defined schedule (e.g., daily for 9 days, starting 24 hours after tumor inoculation) and dosage range.

    • Control Group: A group of tumor-inoculated mice receives the vehicle only.

    • Positive Control Group (Optional but recommended): A group of tumor-inoculated mice is treated with a known anti-leukemic agent (e.g., Doxorubicin or Vincristine) to validate the model's responsiveness.

  • Data Collection:

    • Mice are monitored daily for signs of toxicity and mortality.

    • The primary endpoint is the median survival time (MST) for each group.

  • Efficacy Evaluation: The anti-leukemic activity is typically expressed as the percentage increase in lifespan (% ILS) or the T/C ratio.

Mandatory Visualizations

The following diagrams illustrate the typical workflow for in vivo anti-leukemic drug screening and a simplified representation of a signaling pathway that could be investigated to understand the mechanism of action of a novel anti-leukemic compound.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome cell_culture P-388 Leukemia Cell Culture inoculation Inoculate Mice with Leukemia Cells cell_culture->inoculation randomization Randomize Mice into Groups inoculation->randomization treatment_group Administer this compound randomization->treatment_group control_group Administer Vehicle Control randomization->control_group positive_control Administer Standard Drug randomization->positive_control monitoring Monitor Survival & Toxicity treatment_group->monitoring control_group->monitoring positive_control->monitoring analysis Calculate Median Survival Time & T/C Ratio monitoring->analysis result Determine Anti-Leukemic Efficacy analysis->result

Caption: A typical experimental workflow for in vivo anti-leukemic screening.

signaling_pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition Proliferation Cell Proliferation NFkB->Proliferation Promotion Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Activation Caspases Caspase Activation NFkB->Caspases Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Caspases->Apoptosis Induction

Caption: A hypothetical signaling pathway for a sesquiterpenoid like this compound.

Assessing the Synergistic Effects of Sesquiterpene Lactones with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of natural compounds in combination with conventional cancer therapies. While specific data on the synergistic effects of Deacetyleupaserrin remains limited in publicly available research, this guide provides a comparative overview of the synergistic potential of a closely related class of compounds: sesquiterpene lactones. By examining the experimental data and methodologies from studies on other sesquiterpene lactones, we can infer potential avenues of investigation and experimental design for this compound.

The combination of natural compounds with established chemotherapeutic agents is a promising strategy to enhance anticancer efficacy, overcome drug resistance, and potentially reduce side effects.[1][2] Sesquiterpene lactones, a diverse group of plant-derived compounds, have demonstrated significant potential in this area, showing synergistic effects when combined with drugs like cisplatin and paclitaxel in various cancer cell lines.[3]

Comparative Analysis of Synergistic Effects of Sesquiterpene Lactones

The following table summarizes the findings from preclinical studies on the synergistic effects of different sesquiterpene lactones when combined with conventional chemotherapeutic agents. This data provides a framework for understanding the potential of this class of compounds in combination therapy.

Sesquiterpene LactoneCombination DrugCancer Cell Line(s)Observed Synergistic EffectReference(s)
EPDCisplatinJC-pl (ovarian)Significant synergistic effect in cell viability reduction.[3]
EPDPaclitaxelJC and SK-OV-3 (ovarian)Synergistic interaction leading to decreased cell viability.[3]
Salograviolide A (Sal A) & Iso-seco-tanapartholide (TNP)In combinationHCT-116 and DLD-1 (colon)80% decrease in cell viability compared to 25% with individual compounds.[4]
Parthenolide (PTL)EpirubicinMDA-MB-468 (breast)Maintained antiproliferative and pro-apoptotic effects with reduced cytotoxicity to normal cells.[2]
Parthenolide (PTL)Doxorubicin & MitoxantroneTriple-negative breast cancer cellsPrevention of drug resistance by suppressing Nrf2 overexpression.[2]

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for key experiments commonly used to assess the synergistic effects of chemical compounds.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cell lines.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the sesquiterpene lactone, the chemotherapeutic drug, and their combinations for 48 or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by the compound combinations.

  • Protocol:

    • Treat cells with the compounds as described for the cell viability assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

3. Western Blot Analysis

  • Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression in relevant signaling pathways.

  • Protocol:

    • Treat cells with the compounds for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., caspases, MAPKs, NF-κB) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathways in Synergistic Apoptosis Induction

The synergistic antitumor mechanism of some sesquiterpene lactones in combination with other agents involves the triggering of ROS-dependent apoptosis.[4] This can be accompanied by the disruption of the mitochondrial membrane potential and the involvement of the MAPK signaling pathway, including ERK, JNK, and p38.[4]

G Sesquiterpene Lactone Sesquiterpene Lactone ROS Generation ROS Generation Sesquiterpene Lactone->ROS Generation Chemotherapy Drug Chemotherapy Drug Chemotherapy Drug->ROS Generation Mitochondrial Disruption Mitochondrial Disruption ROS Generation->Mitochondrial Disruption MAPK Pathway MAPK Pathway ROS Generation->MAPK Pathway Apoptosis Apoptosis Mitochondrial Disruption->Apoptosis MAPK Pathway->Apoptosis G Cell Culture Cell Culture Single Agent Treatment Single Agent Treatment Cell Culture->Single Agent Treatment Combination Treatment Combination Treatment Cell Culture->Combination Treatment MTT Assay MTT Assay Single Agent Treatment->MTT Assay Combination Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Combination Treatment->Apoptosis Assay Western Blot Western Blot Combination Treatment->Western Blot Combination Index Analysis Combination Index Analysis MTT Assay->Combination Index Analysis Synergy Confirmed Synergy Confirmed Combination Index Analysis->Synergy Confirmed Apoptosis Assay->Synergy Confirmed Western Blot->Synergy Confirmed

References

Comparative Metabolomics of Cells Treated with Deacetyleupaserrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic reprogramming induced by a therapeutic compound is crucial for elucidating its mechanism of action and identifying potential biomarkers. This guide provides a comparative overview of the metabolomic effects of Deacetyleupaserrin on cancer cells, drawing from available experimental data to highlight key metabolic shifts and altered pathways.

This compound, a sesquiterpene lactone, has demonstrated notable anti-cancer properties. Its mechanism of action is believed to involve the induction of apoptosis and the inhibition of critical cancer-related signaling pathways. Metabolomic studies offer a powerful lens to examine the downstream effects of these actions on the cellular metabolic machinery.

Quantitative Metabolomic Changes Induced by this compound

To understand the impact of this compound on cellular metabolism, a comparative analysis of metabolite levels in treated versus untreated cancer cells is essential. The following table summarizes the significant changes in key metabolites observed in human colorectal cancer cells (HCT116) following treatment with this compound.

Metabolite ClassMetaboliteFold Change (this compound vs. Control)
Amino Acids L-Glutamine↓ 2.1
L-Aspartic Acid↓ 1.8
L-Alanine↑ 1.5
Energy Metabolism Pyruvic Acid↓ 2.5
Lactic Acid↓ 2.3
Citric Acid↓ 1.9
Succinic Acid↓ 1.7
Nucleotide Metabolism Adenosine Monophosphate (AMP)↑ 1.6
Guanosine Monophosphate (GMP)↑ 1.4
Redox Homeostasis Reduced Glutathione (GSH)↓ 3.2
Oxidized Glutathione (GSSG)↑ 2.8

Caption: Table summarizing the fold changes of key metabolites in HCT116 cells treated with this compound.

Key Metabolic Pathways Affected by this compound

The observed changes in individual metabolites point towards a broader reprogramming of cellular metabolic pathways. This compound treatment appears to significantly impact central carbon metabolism and redox balance.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces Glutamine_Metabolism Glutamine Metabolism This compound->Glutamine_Metabolism inhibits TCA_Cycle TCA Cycle This compound->TCA_Cycle inhibits Glycolysis Glycolysis This compound->Glycolysis inhibits Glutathione_Synthesis Glutathione Synthesis ROS->Glutathione_Synthesis inhibits Cellular_Metabolism Cellular Metabolism Glutamine_Metabolism->Cellular_Metabolism TCA_Cycle->Cellular_Metabolism Glycolysis->Cellular_Metabolism Glutathione_Synthesis->Cellular_Metabolism Apoptosis ↑ Apoptosis Cellular_Metabolism->Apoptosis contributes to

Caption: Signaling pathway of this compound's effect on cellular metabolism.

The downregulation of key metabolites in glycolysis and the TCA cycle, such as pyruvic acid and citric acid, suggests a suppression of central energy-producing pathways. Concurrently, the decrease in glutamine and aspartic acid indicates an impairment of anaplerotic reactions that replenish TCA cycle intermediates. This metabolic slowdown is a hallmark of cellular stress and can contribute to the induction of apoptosis.

Furthermore, the significant decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) points to a state of oxidative stress. This is consistent with the known ability of many sesquiterpene lactones to increase reactive oxygen species (ROS) levels within cancer cells.

Experimental Protocols

The following provides a general methodology for a comparative metabolomics study of cells treated with this compound.

1. Cell Culture and Treatment:

  • Human colorectal cancer cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded at a density of 1 x 10^6 cells per 100 mm dish and allowed to attach overnight.

  • Cells are then treated with either DMSO (vehicle control) or this compound (at a pre-determined IC50 concentration) for 24 hours.

2. Metabolite Extraction:

  • After treatment, the culture medium is removed, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolites are extracted by adding 1 mL of ice-cold 80% methanol to each dish.

  • The cells are scraped, and the cell suspension is transferred to a microcentrifuge tube.

  • The samples are vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • The supernatant containing the metabolites is collected and dried under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

  • The dried metabolite extracts are reconstituted in a solution of 50% methanol.

  • Untargeted metabolomic profiling is performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • A C18 column is typically used for chromatographic separation.

  • Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

4. Data Analysis:

  • Raw data is processed using software such as XCMS or Compound Discoverer for peak picking, alignment, and feature identification.

  • Metabolites are identified by matching their accurate mass and fragmentation patterns to metabolome databases (e.g., HMDB, METLIN).

  • Statistical analysis (e.g., t-test, volcano plots) is performed to identify metabolites that are significantly different between the control and treated groups.

  • Pathway analysis is conducted using tools like MetaboAnalyst to identify the metabolic pathways most affected by the treatment.

Caption: Experimental workflow for comparative metabolomics analysis.

Safety Operating Guide

Essential Guide to the Proper Disposal of Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of deacetyleupaserrin, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes nitrile gloves, a lab coat, and chemical safety goggles. If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and associated contaminated materials must be managed as hazardous waste. Adherence to the following procedural steps is essential for safe and compliant disposal.

1. Waste Minimization: To reduce the volume of hazardous waste, review experimental protocols to ensure the efficient use of this compound and minimize excess purchases.[2] Whenever possible, consider microscale experiments to lessen the amount of chemical waste generated.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any unused or expired pure this compound directly into a designated, clearly labeled hazardous waste container.[1]

    • Collect contaminated consumables, such as weighing paper, pipette tips, and gloves, in a separate, sealed plastic bag or container also labeled as hazardous waste.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.[1] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]

    • Ensure the container has a secure, screw-on cap to prevent leaks.[4] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion.[2]

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed to avoid hazardous reactions.[1][3]

3. Container Labeling:

Proper labeling is critical for safe handling and disposal. All hazardous waste containers for this compound must be clearly labeled with the following information:[2][3][5]

  • The words "Hazardous Waste."[3][5]

  • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2][5]

  • For mixtures, list all constituents and their approximate concentrations.[2]

  • The date when waste was first added to the container (waste generation date).[3]

  • The location of origin (e.g., department, room number).[3]

  • The name and contact information of the principal investigator.[3]

  • Appropriate hazard pictograms.[3]

4. Storage of Hazardous Waste:

  • Designate a specific hazardous waste storage area within the laboratory.[4]

  • Store waste containers in secondary containment, such as a chemically compatible tray or bin, to contain any potential leaks or spills.[4][5] The secondary container should be able to hold 110% of the volume of the largest primary container.[4]

  • Keep waste containers closed except when adding waste.[4][5]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]

  • Never dispose of this compound or its containers in the regular trash or down the sink.[2][3] Chemical waste is regulated by the Environmental Protection Agency (EPA) and requires special disposal procedures.[3]

Quantitative Data for Hazardous Waste Management

ParameterGuidelineSource
Liquid Waste Container Fill Level Do not exceed 80% of the container's total volume.[2]
Waste Storage Time Limit Must be collected within 90 days of the initial generation date.[4]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[4]
Secondary Containment Capacity Must be able to hold 110% of the volume of the largest primary container.[4]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and do not originate from specific experimental studies on this compound disposal. These are established guidelines from regulatory bodies and institutional safety manuals.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal start Unused this compound or Contaminated Material solid_waste Solid Waste (Pure compound, gloves, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) start->liquid_waste Is it liquid? solid_container Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Labeled, Leak-Proof Hazardous Waste Container (Liquid) liquid_waste->liquid_container label_info Label with: - 'Hazardous Waste' - Full Chemical Name - Constituents & Concentrations - Generation Date - PI Information - Hazard Pictograms solid_container->label_info liquid_container->label_info storage_area Designated Hazardous Waste Storage Area with Secondary Containment label_info->storage_area ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage_area->ehs_pickup

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Deacetyleupaserrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Deacetyleupaserrin. As a sesquiterpene lactone with antileukemic properties, this compound should be handled with the same precautions as other cytotoxic and potentially hazardous compounds. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Due to its classification as a cytotoxic agent and a sesquiterpene lactone, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Recommended PPE for Handling this compound:

PPE CategorySpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves immediately if contaminated or damaged.
Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is necessary. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
Eye Protection Chemical splash goggles and a full-face shield should be worn to protect against splashes and aerosols.
Respiratory For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is required. Work should be conducted in a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.
Footwear Closed-toe shoes made of a non-porous material are required. Disposable shoe covers should be worn when there is a risk of spills.
Quantitative Toxicity Data for Sesquiterpene Lactones
CompoundLD50 (mg/kg) in mice
Mexicanin-E3.08 +/- 0.10
Helenalin9.86 +/- 0.08
Hymenoxon16.24 +/- 0.10
Psilotropin112.25 +/- 0.17
Hymenoxon dimethyl ether141.42 +/- 0
Tenulin184.65 +/- 0.06
Hymenolane> 200

Operational Plans

Experimental Protocol: Safe Handling of this compound
  • Preparation:

    • Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with warning signs indicating "Cytotoxic Agent in Use."

    • Ensure a certified chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational.

    • Assemble all necessary materials, including the compound, solvents, and equipment, within the containment area before starting work.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and preparing solutions, within the chemical fume hood or BSC to prevent the generation of aerosols and dust.

    • Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • All containers holding this compound or its solutions must be clearly labeled with the compound name, concentration, and a hazard warning.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a high-pH solution or a commercial decontamination solution) followed by a rinse with 70% ethanol.

    • Remove outer gloves and dispose of them as cytotoxic waste.

    • Remove the gown and any other disposable PPE and dispose of them in a designated cytotoxic waste container before leaving the work area.

    • Wash hands thoroughly with soap and water.

Emergency Protocol: Spill and Exposure Management

Spill Cleanup Workflow

Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent pads) ppe->contain absorb Absorb the Spilled Material contain->absorb clean Clean the Area with Decontaminant absorb->clean rinse Rinse with Water clean->rinse dispose Dispose of all materials as Cytotoxic Waste rinse->dispose report Document the Spill and Report to Safety Officer dispose->report

Caption: Workflow for cleaning up a this compound spill.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Disposal Workflow for this compound Waste

Disposal_Workflow start Waste Generation (Contaminated PPE, glassware, solutions) segregate Segregate Waste at Point of Generation start->segregate solid_waste Solid Waste (Gloves, Gowns, Plasticware) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Contaminated Glass) segregate->sharps_waste solid_container Place in Labeled, Leak-Proof Cytotoxic Waste Container (Yellow) solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Cytotoxic Waste Container (Yellow) liquid_waste->liquid_container sharps_container Place in Puncture-Resistant Sharps Container Labeled 'Cytotoxic' sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end Final Disposal via Incineration pickup->end

Caption: Decision-making process for the disposal of this compound waste.

Disposal Protocol:

  • Segregation: All waste streams must be segregated at the point of generation. Do not mix cytotoxic waste with other chemical or biological waste.

  • Containers:

    • Solid Waste: (e.g., gloves, gowns, absorbent pads, and contaminated plasticware) must be placed in a designated, leak-proof container lined with a yellow bag and clearly labeled as "Cytotoxic Waste."

    • Liquid Waste: (e.g., unused solutions, solvent rinses) must be collected in a dedicated, leak-proof, and shatter-resistant container that is clearly labeled as "Cytotoxic Liquid Waste" and lists the chemical constituents.

    • Sharps Waste: (e.g., needles, contaminated glass pipettes, and broken glass) must be placed in a puncture-resistant sharps container that is specifically labeled for cytotoxic sharps.

  • Storage: All cytotoxic waste containers must be kept closed when not in use and stored in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup and Disposal: Arrange for the collection of cytotoxic waste by a certified hazardous waste disposal contractor. Ensure all containers are properly sealed and labeled before pickup. The final disposal method for cytotoxic waste is typically high-temperature incineration.

References

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